5-(Biotinamido)pentylazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-azidopentyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c16-21-18-9-5-1-4-8-17-13(22)7-3-2-6-12-14-11(10-24-12)19-15(23)20-14/h11-12,14H,1-10H2,(H,17,22)(H2,19,20,23)/t11-,12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJIFNOKMTXHY-OBJOEFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 5-(Biotinamido)pentylazide in Modern Molecular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Biotinamido)pentylazide is a cornerstone reagent in the field of molecular biology, primarily utilized as a biotinylation agent in bioorthogonal chemistry. Its structure, featuring a terminal azide (B81097) group and a biotin (B1667282) moiety connected by a pentyl linker, enables the specific and covalent labeling of biomolecules. This guide provides an in-depth overview of its applications, experimental workflows, and quantitative data to facilitate its effective use in research and development.
The primary utility of this compound lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the precise attachment of a biotin tag to biomolecules—such as proteins, nucleic acids, and glycans—that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[3] The unparalleled strength of the biotin-streptavidin interaction is then leveraged for the highly efficient detection, purification, and enrichment of these tagged biomolecules.[4]
Core Applications in Molecular Biology
The versatility of this compound has led to its widespread adoption in a variety of applications:
-
Proteomics: In activity-based protein profiling (ABPP) and other chemical proteomics workflows, this reagent is used to tag and identify specific classes of enzymes or to profile post-translational modifications like glycosylation and palmitoylation.[2][3]
-
Nucleic Acid Research: It enables the labeling of alkyne-modified DNA and RNA for studies on replication, transcription, and for the isolation of specific nucleic acid sequences.
-
Glycobiology: The study of glycans and glycoproteins is greatly facilitated by the metabolic labeling of cells with alkyne-containing sugars, followed by reaction with this compound for their subsequent enrichment and identification.[2]
-
Drug Discovery: This molecule aids in target identification and validation by allowing for the biotinylation and subsequent pulldown of proteins that interact with an alkyne-modified drug candidate.
Signaling Pathways and Experimental Workflows
A common and powerful application of this compound is in chemical proteomics workflows designed to identify and quantify proteins that have been metabolically labeled. For instance, in the study of O-GlcNAcylation, cells are first treated with an azido-sugar, which is incorporated into glycoproteins. These azide-modified proteins can then be reacted with an alkyne-biotin tag. However, the principle is the same when using an alkyne-sugar and an azide-biotin reagent like this compound. The following diagram illustrates a typical workflow.
Data Presentation: Quantitative Comparison of Click Chemistry Methods
The choice between CuAAC and SPAAC for biotinylating alkyne-modified biomolecules depends on the experimental context. CuAAC is generally faster and more efficient for in vitro applications, while the catalyst-free SPAAC is preferred for live-cell imaging and in vivo studies to avoid copper-induced cytotoxicity.[1][5]
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Reaction Kinetics (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 0.1 to 1.0 M⁻¹s⁻¹ | CuAAC is significantly faster, leading to quicker labeling.[5] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst. | Highly biocompatible as it is catalyst-free. | SPAAC is the preferred method for in vivo applications.[1] |
| Protein Identification | Identified 229 putative O-GlcNAc modified proteins.[6] | Identified 188 putative O-GlcNAc modified proteins.[6] | In this specific proteomics study, CuAAC yielded more protein identifications.[6] |
| Reagents | Terminal Alkyne, Azide, Copper(I) catalyst (e.g., CuSO₄ + sodium ascorbate).[1] | Strained Cyclooctyne (e.g., DBCO, BCN), Azide. | SPAAC requires a specialized and often more complex alkyne reagent. |
Experimental Protocols
Protocol: Enrichment of Metabolically Labeled Proteins for Mass Spectrometry
This protocol provides a detailed methodology for the enrichment of proteins that have been metabolically labeled with an alkyne-containing precursor, followed by biotinylation using this compound via CuAAC.
1. Cell Culture and Metabolic Labeling:
-
Culture cells of interest to approximately 80% confluency.
-
Replace the standard medium with a medium containing the alkyne-modified metabolic precursor (e.g., an alkyne-tagged amino acid or sugar).
-
Incubate for a duration appropriate for the biological process being studied (e.g., 18-24 hours for protein turnover studies).
2. Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
To 1 mg of protein lysate, add the following reagents in order:
-
This compound to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with rotation.
4. Protein Precipitation and Solubilization:
-
Precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet and resuspend in a buffer containing 1% SDS in PBS.
5. Streptavidin Affinity Purification:
-
Add high-capacity streptavidin agarose (B213101) resin to the solubilized protein sample.
-
Incubate for 2 hours at room temperature with end-over-end rotation.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 1: 1% SDS in PBS
-
Wash 2: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0
-
Wash 3: 20% acetonitrile (B52724) in PBS
-
6. On-Bead Digestion for Mass Spectrometry:
-
Resuspend the washed resin in a digestion buffer (e.g., 100 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads with a high-organic solvent (e.g., 70% acetonitrile, 0.1% formic acid).
-
Combine the supernatant and eluate, and desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Logical Relationship Diagram for CuAAC vs. SPAAC Selection
The decision to use CuAAC or SPAAC is a critical step in the experimental design. The following diagram outlines the logical considerations for this choice.
Conclusion
This compound is an indispensable tool for the biotinylation of alkyne-modified biomolecules in molecular biology. Its application in click chemistry-based workflows has significantly advanced our ability to study complex biological processes. By understanding the principles of its use, the quantitative differences between reaction types, and by following robust experimental protocols, researchers can effectively leverage this reagent to achieve their scientific goals in proteomics, genomics, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Biotinamido)pentylazide structure and chemical properties
Introduction
5-(Biotinamido)pentylazide is a bioorthogonal chemical reporter and biotinylation reagent. It is a key tool in chemical biology and drug development for the labeling and detection of biomolecules. This molecule contains a biotin (B1667282) moiety, a pentyl linker, and a terminal azide (B81097) group. The biotin provides a high-affinity handle for purification or detection via streptavidin or avidin (B1170675) conjugates. The azide group enables covalent ligation to alkyne-containing molecules through the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide provides a detailed overview of the structure, chemical properties, and common applications of this compound.
Chemical Structure
The structure of this compound consists of three key components:
-
Biotin: A vitamin that binds with high affinity to streptavidin and avidin proteins.
-
Pentylamide Linker: A five-carbon spacer that connects the biotin to the azide group, which can help reduce steric hindrance.
-
Azide Group: A bioorthogonal functional group that reacts specifically with terminal alkynes.
Image Source: BroadPharm[1]
Chemical Properties
The chemical properties of this compound are summarized in the table below. These properties are essential for its use in experimental settings, dictating storage conditions, solubility, and reactivity.
| Property | Value | Reference |
| CAS Number | 1349190-76-6 | [1][3] |
| Molecular Formula | C15H26N6O2S | [1][3] |
| Molecular Weight | 354.5 g/mol | [1][3] |
| Synonym | N-(5-Azidopentyl)biotinamide | [3] |
| Storage Conditions | -20°C | [1] |
Applications in Research and Drug Development
This compound is a versatile reagent with a wide range of applications, primarily centered around its ability to participate in click chemistry reactions.[1] This allows for the specific labeling of alkyne-modified biomolecules.
Bioconjugation and Labeling
The azide group of this compound allows for its covalent attachment to molecules containing a terminal alkyne. This is typically achieved through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click" reaction that is highly efficient and specific.[2][4] This reaction forms a stable triazole linkage.[1]
This labeling strategy is employed in various research areas:
-
Proteomics: Identifying and isolating newly synthesized proteins by metabolically incorporating alkyne-containing amino acid analogs.[5]
-
Glycobiology: Labeling and imaging glycans in living systems.[6][7]
-
Nucleic Acid Research: Labeling DNA and RNA containing alkyne-modified nucleotides.[8]
Affinity Purification
Once a biomolecule is labeled with this compound, the biotin moiety can be used for affinity purification. The strong and specific interaction between biotin and streptavidin (or avidin) allows for the selective capture of the biotinylated molecule from a complex mixture, such as a cell lysate.[5] The captured biomolecule can then be eluted and further analyzed, for instance, by mass spectrometry.
PROTAC Technology
This compound can also serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
The following are generalized protocols for the use of biotin azide reagents in common laboratory procedures. Optimization is often necessary for specific experimental systems.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules
This protocol describes the labeling of alkyne-modified biomolecules with an azide-containing reagent like this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate (B8700270)
-
DMSO
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolve the alkyne-modified biomolecule in an appropriate buffer or water.[8]
-
Add triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[8]
-
Add DMSO and vortex to mix.[8]
-
Add the this compound stock solution (typically 10 mM in DMSO) and vortex.[8]
-
Bubble inert gas through the solution for 30 seconds to remove oxygen, which can interfere with the reaction.[8]
-
Initiate the reaction by adding a solution of copper(II) sulfate.[8][10] The copper(II) is reduced in situ to the catalytic copper(I) species by sodium ascorbate.
-
Flush the reaction vessel with inert gas and seal.[8]
-
Vortex the mixture thoroughly.[8]
-
Incubate the reaction at room temperature for at least one hour, or overnight.[8]
-
The labeled product can be purified by methods such as precipitation or chromatography.[8]
Protocol for Labeling Proteins in Cell Lysates
This protocol is a starting point for labeling alkyne-tagged proteins in a cell lysate.
Materials:
-
Cell lysate containing alkyne-tagged proteins
-
This compound
-
20 mM Copper(II) sulfate (CuSO4) solution
-
300 mM Sodium ascorbate solution
-
Methanol, Chloroform, and Water for precipitation
Procedure:
-
To your cell lysate, add the this compound to a final concentration of 20 µM (this may require optimization, with a typical range of 5 µM to 50 µM).[10]
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.[10]
-
Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[10]
-
Allow the reaction to proceed for 30 minutes at room temperature, with continuous mixing.[10]
-
To precipitate the labeled proteins, add methanol, chloroform, and water.[10]
-
Incubate at -20°C for one hour.[10]
-
Centrifuge to pellet the proteins and carefully remove the aqueous upper layer.[10] The protein pellet can then be washed and prepared for further analysis.
Visualizations
Experimental Workflow: Click Chemistry Labeling and Affinity Purification
The following diagram illustrates a typical workflow for labeling a target protein with this compound followed by affinity purification.
Caption: Workflow for labeling and purification using this compound.
Signaling Pathway: Conceptual Representation of PROTAC Action
This diagram shows a conceptual representation of how a PROTAC, which could be synthesized using a linker derived from this compound, functions to degrade a target protein.
References
- 1. This compound, 1349190-76-6 | BroadPharm [broadpharm.com]
- 2. abpbio.com [abpbio.com]
- 3. chempep.com [chempep.com]
- 4. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Biotin-Azide Tags for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has transformed our ability to study biological processes in their native environment. By introducing chemical handles onto biomolecules that can be selectively reacted with exogenous probes, we can visualize, track, and isolate targets of interest with minimal perturbation to the living system. Among the most powerful and widely used bioorthogonal tools is the azide (B81097) (-N₃) group, prized for its small size, metabolic stability, and unique reactivity. When paired with a biotin (B1667282) affinity tag, the resulting biotin-azide probe becomes a versatile reagent for a multitude of applications in proteomics, glycomics, and drug discovery.
This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing biotin-azide tags in bioorthogonal labeling. We will delve into the two primary azide-alkyne cycloaddition reactions, present quantitative data for reaction optimization, provide detailed experimental protocols for key applications, and illustrate complex workflows with clear diagrams.
Core Principles: The Chemistry of Azide-Alkyne Cycloaddition
The foundation of biotin-azide labeling lies in the "click chemistry" reaction between an azide and an alkyne, which forms a stable triazole linkage. This reaction is highly specific and does not interfere with native biological functional groups, making it truly bioorthogonal.[1] There are two main strategies for catalyzing this reaction in a biological context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction utilizes a copper(I) catalyst to join a terminal alkyne with an azide.[2][3] While highly efficient, the potential cytotoxicity of copper has led to the development of various ligands to chelate the metal and mitigate its harmful effects in living systems.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide to release ring strain.[5] This catalyst-free approach is generally considered more biocompatible and is often the method of choice for live-cell and in vivo labeling.[5][6]
Quantitative Data for Reaction Optimization
The choice between CuAAC and SPAAC, as well as the selection of specific reagents, depends on the experimental context, including the desired reaction speed, the sensitivity of the biological system, and the nature of the target biomolecule. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Comparison of CuAAC and SPAAC for Bioorthogonal Labeling
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I) catalyzes the reaction between a terminal alkyne and an azide. | A strained cyclooctyne reacts with an azide to release ring strain. |
| Kinetics | Generally very fast, with second-order rate constants in the range of 10² - 10³ M⁻¹s⁻¹. | Kinetics are dependent on the cyclooctyne used, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹. |
| Biocompatibility | Potential for cytotoxicity due to the copper(I) catalyst. Ligands are often required to minimize toxicity.[4] | Generally considered highly biocompatible due to the absence of a metal catalyst. |
| Reagents | Terminal alkyne, azide, Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | Strained cyclooctyne (e.g., DBCO, DIBO, BCN), azide. |
| Applications | In vitro labeling, fixed cells, and some live-cell applications with careful optimization. | Live-cell imaging, in vivo labeling, and applications in sensitive biological systems. |
Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC
The reaction rate of SPAAC is critically dependent on the structure of the cyclooctyne. The following table provides a comparison of second-order rate constants (k₂) for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [5] |
| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | [5] |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [5] |
| DIBAC | Varies with azide, can be slower than BCN for some fluorinated azides | [7] |
| [9+1]CPP | 2.2 x 10⁻³ | [8] |
| m[9+1]CPP | 9.6 x 10⁻³ | [8] |
| [11+1]CPP | 4.5 x 10⁻⁴ | [8] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.[5]
Table 3: Comparison of Cleavable Biotin-Azide Linkers
For applications such as mass spectrometry-based proteomics, it is often desirable to release the biotinylated biomolecule from the streptavidin affinity matrix after enrichment. This is achieved using cleavable linkers.
| Cleavable Linker | Cleavage Condition | Advantages | Disadvantages | Reference(s) |
| Dialkoxydiphenylsilane (DADPS) | Mild acid (e.g., 10% formic acid, 30 min) | Efficient cleavage under mild conditions compatible with mass spectrometry. Leaves a small mass tag. | May not be suitable for acid-labile biomolecules. | [9][10] |
| Azobenzene | Sodium dithionite | Provides an alternative, orthogonal cleavage strategy. | Can result in artifactual modifications and lower recovery compared to DADPS in some proteomic workflows.[11] | [11] |
| Disulfide | Reducing agents (e.g., DTT, TCEP) | Commonly used and well-understood cleavage chemistry. | Can be susceptible to premature cleavage in the reducing environment of the cell. | [9] |
| Photocleavable | UV irradiation (e.g., 365 nm) | Spatially and temporally controlled cleavage. | Can potentially damage biomolecules. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing biotin-azide tags.
Protocol 1: Metabolic Labeling and Enrichment of Newly Synthesized Proteins (BONCAT)
This protocol describes the labeling of newly synthesized proteins in cultured cells using the non-canonical amino acid L-azidohomoalanine (AHA) and subsequent enrichment via SPAAC with a DBCO-biotin probe.
Materials:
-
Mammalian cells of interest (e.g., HEK293)
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
DBCO-PEG4-Biotin
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Metabolic Labeling: a. Culture cells to the desired confluency. b. Wash the cells once with PBS. c. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools. d. Replace the medium with methionine-free medium supplemented with AHA (typically 50 µM) and incubate for the desired labeling period (e.g., 4-24 hours).
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): a. To the clarified lysate, add DBCO-PEG4-Biotin to a final concentration of 100 µM. b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins: a. Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer. b. Add the equilibrated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., 3 washes with PBS containing 1% SDS, followed by 3 washes with PBS).
-
Elution and Analysis: a. Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 10 minutes. b. Analyze the eluted proteins by SDS-PAGE and western blotting using a streptavidin-HRP conjugate or proceed with on-bead digestion for mass spectrometry analysis.
Protocol 2: Labeling of Cell Surface Sialoglycans
This protocol details the metabolic labeling of cell surface sialoglycans with an azido-sugar (Ac₄ManNAz) and subsequent biotinylation via SPAAC for visualization or enrichment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-functionalized biotin (e.g., DBCO-Biotin)
-
For imaging: Streptavidin conjugated to a fluorophore
-
For enrichment: Streptavidin-conjugated beads
Procedure:
-
Metabolic Labeling: a. Seed cells at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of Ac₄ManNAz in DMSO. c. Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 2-3 days to allow for the incorporation of the azido-sugar into cell surface glycans.[6][12]
-
SPAAC Labeling of Live Cells: a. Gently wash the cells three times with ice-cold PBS. b. Prepare a solution of DBCO-Biotin in PBS (e.g., 50 µM). c. Add the DBCO-Biotin solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. d. Wash the cells three times with ice-cold PBS to remove unreacted DBCO-Biotin.
-
Analysis:
-
For Imaging: Incubate the labeled cells with a fluorescently labeled streptavidin conjugate, wash, and visualize by fluorescence microscopy or flow cytometry.
-
For Enrichment: Lyse the cells and proceed with enrichment of biotinylated glycoproteins using streptavidin beads as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: Investigating Wnt Protein Palmitoylation
Biotin-azide labeling can be used to study post-translational modifications, such as the palmitoylation of Wnt proteins, which is crucial for their secretion and signaling activity. In this workflow, an alkyne-tagged palmitate analog is metabolically incorporated into Wnt proteins. The alkyne handle is then reacted with an azide-biotin probe via CuAAC, allowing for the enrichment and detection of the lipidated Wnt protein.[13]
Caption: Workflow for studying Wnt protein palmitoylation using biotin-azide.
Experimental Workflow: Proteomic Identification of Labeled Proteins
This diagram illustrates a general workflow for the identification of biotin-azide labeled proteins using mass spectrometry. This workflow is applicable to various labeling strategies, including BONCAT and cell surface glycan labeling.
Caption: General workflow for proteomic analysis of biotin-azide labeled proteins.
Logical Relationship: Choosing Between CuAAC and SPAAC
The decision to use CuAAC or SPAAC is a critical step in designing a bioorthogonal labeling experiment. This diagram illustrates the key considerations that guide this choice.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
5-(Biotinamido)pentylazide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Biotinamido)pentylazide is a versatile chemical probe that serves as a crucial tool in modern chemical biology and drug discovery. Its bifunctional nature, possessing both a biotin (B1667282) moiety for detection and purification and a terminal azide (B81097) for covalent ligation via "click chemistry," makes it an invaluable reagent for a variety of applications. This guide provides an in-depth overview of its properties, applications, and relevant experimental protocols.
Core Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and data analysis.
| Property | Value | Reference |
| CAS Number | 1349190-76-6 | [1][2] |
| Molecular Weight | 354.5 g/mol | [1][2] |
| Molecular Formula | C₁₅H₂₆N₆O₂S | [1][2] |
| Synonym | N-(5-Azidopentyl)biotinamide | [2] |
| Storage Condition | -20°C | [1] |
Key Applications
This compound is primarily utilized in two significant areas of research: as a biotinylation reagent for "click chemistry" and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
1. Click Chemistry Biotinylation:
The terminal azide group of this compound allows for its highly specific and efficient covalent attachment to molecules containing an alkyne functional group. This reaction, a cornerstone of "click chemistry," can proceed via two main pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the azide and a terminal alkyne, catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative involves the reaction of the azide with a strained cyclooctyne, which is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.
Once attached to a target molecule (e.g., a protein, glycan, or small molecule), the biotin moiety allows for:
-
Detection and Visualization: Using streptavidin or avidin (B1170675) conjugates (e.g., fluorescent probes, enzymes for colorimetric assays).
-
Affinity Purification: For the enrichment and isolation of labeled biomolecules from complex mixtures using streptavidin-functionalized resins.
2. PROTAC Synthesis:
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a linker component in the modular synthesis of PROTACs. The azide group provides a convenient handle to connect one part of the PROTAC (e.g., the E3 ligase ligand) to the other (the target protein ligand) via a click reaction.
Experimental Protocols
The following is a generalized protocol for the biotinylation of an alkyne-modified protein in a cell lysate using this compound via a CuAAC reaction. Note: This is a representative protocol and should be optimized for specific experimental conditions.
Materials:
-
Cell lysate containing alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Streptavidin-agarose resin
Procedure:
-
Lysate Preparation:
-
Prepare a cell lysate from cells metabolically labeled with an alkyne-containing amino acid or sugar.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the total protein concentration of the lysate.
-
-
Click Reaction:
-
To 1 mg of total protein in a microcentrifuge tube, add this compound to a final concentration of 100 µM.
-
Freshly prepare a solution of CuSO₄ and a reducing agent. Add CuSO₄ to a final concentration of 1 mM and the reducing agent to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
-
Affinity Purification:
-
Equilibrate streptavidin-agarose resin with a suitable binding buffer.
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the resin extensively with a series of buffers to remove non-specifically bound proteins. A common wash series includes high salt, urea, and detergent washes.
-
-
Elution:
-
Elute the captured proteins from the resin. This can be achieved by boiling the resin in SDS-PAGE sample buffer or by using a cleavable biotin linker system.
-
Visualizations
The following diagrams illustrate the key processes involving this compound.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of 5-(Biotinamido)pentylazide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and chemical biology, 5-(Biotinamido)pentylazide stands as a critical reagent for the introduction of biotin (B1667282) moieties onto alkyne-tagged biomolecules via "click chemistry." Its utility is, however, intrinsically linked to its behavior in aqueous environments, where most biological reactions are conducted. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous buffers, offering a framework for its effective use in research and development. While specific experimental data for this compound is not extensively published, this guide synthesizes information on related molecules and established analytical principles to provide a robust predictive overview and detailed experimental protocols for its characterization.
Chemical Properties of this compound
This compound, with a molecular weight of 354.47 g/mol , is comprised of three key functional components: the biotin moiety, a pentyl spacer, and a terminal azide (B81097) group. The biotin group provides the high-affinity binding to streptavidin and avidin, the pentyl spacer offers flexibility and reduces steric hindrance, and the azide group is the reactive handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₂₆N₆O₂S | - |
| Molecular Weight | 354.47 g/mol | - |
| Appearance | White to off-white solid | Typical for similar biotinylation reagents. |
| Storage Temperature | -20°C | Recommended by most suppliers to ensure long-term stability. |
| Solubility in Organic Solvents | Soluble in DMSO and DMF | Common for biotinylation reagents of this class. |
Aqueous Solubility
The aqueous solubility of this compound is a critical parameter for its use in biological systems. Based on the structure, which contains both hydrophobic (pentyl chain, biotin rings) and hydrophilic (amide, azide, ureido group) elements, its solubility in purely aqueous buffers is expected to be limited.
Factors Influencing Aqueous Solubility
-
pH: The molecule does not possess strongly acidic or basic groups, so its solubility is not expected to change dramatically within a physiological pH range (pH 6-8).
-
Buffer Composition: The presence of salts and other buffer components can influence solubility. It is advisable to determine solubility in the specific buffer to be used for the intended application.
-
Temperature: Solubility generally increases with temperature, although this effect is typically modest for small molecules over the temperature ranges used in most biological experiments.
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), is a common strategy to increase the aqueous solubility of biotinylation reagents.
Predicted Aqueous Solubility
Table 2: Predicted Aqueous Solubility of this compound
| Aqueous Buffer (pH 7.4) | Predicted Solubility | Comments |
| Phosphate Buffered Saline (PBS) | Low (< 1 mg/mL) | The presence of salts may slightly decrease solubility compared to pure water. |
| Tris-HCl | Low (< 1 mg/mL) | Similar to PBS, limited solubility is expected. |
| Citrate (B86180) Buffer | Low (< 1 mg/mL) | The effect of citrate on solubility is not expected to be significant. |
| PBS with 5% DMSO | Moderate (1-5 mg/mL) | The addition of a co-solvent significantly enhances solubility. |
Aqueous Stability
The stability of this compound in aqueous buffers is crucial for ensuring the efficiency and reproducibility of labeling experiments. The two primary functional groups susceptible to degradation are the amide bond and the azide group.
Potential Degradation Pathways
-
Hydrolysis of the Amide Bond: The amide linkage between the biotin and the pentylamine spacer can undergo hydrolysis, particularly at extreme pH values (acidic or basic) and elevated temperatures. This would result in the formation of biotin and 5-azidopentylamine. Under typical physiological conditions (pH 7.4, room temperature), the rate of hydrolysis is expected to be slow.
-
Degradation of the Azide Group: Alkyl azides, such as the one in this compound, are generally more stable than aryl azides. However, they can be sensitive to strong reducing agents and certain metal ions. In the context of "click chemistry," the azide is intentionally reacted, but unintended degradation should be minimized. Strong acidic conditions should also be avoided as they can lead to the formation of hydrazoic acid.
A proposed degradation pathway for this compound is illustrated below.
introduction to copper-catalyzed azide-alkyne cycloaddition (CuAAC)
An In-Depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has solidified its position as the quintessential "click" reaction, a class of chemical transformations known for their reliability, high yield, and bioorthogonality.[1] Introduced by Sharpless and Meldal, this reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne with remarkable efficiency and specificity.[2][3] Its operational simplicity and tolerance of a wide array of functional groups have propelled its use across diverse scientific disciplines, including drug discovery, materials science, and chemical biology.[4] This guide provides a comprehensive technical overview of the core principles of CuAAC, including its mechanism, quantitative performance metrics, and detailed experimental protocols for key applications.
Core Principles and Reaction Mechanism
The CuAAC reaction represents a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5] While the thermal reaction often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds readily at room temperature to exclusively afford the 1,4-disubstituted product.[5]
The currently accepted mechanism involves a dinuclear copper intermediate, a departure from initial proposals of a mononuclear catalytic cycle.[6] Kinetic studies showing a second-order dependence on the copper concentration support this more complex and kinetically favored pathway.
The catalytic cycle can be summarized in the following key steps:
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of a Cu(I) ion to the terminal alkyne, followed by deprotonation to form a copper(I) acetylide intermediate.
-
Coordination of the Second Copper Ion: A second Cu(I) ion coordinates to the π-system of the acetylide, forming a dinuclear σ,π-bis(copper) acetylide complex.
-
Azide Coordination: The organic azide coordinates to one of the copper centers of the dinuclear complex.
-
Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the acetylide, forming a six-membered copper-containing metallacycle.
-
Ring Contraction and Product Formation: The metallacycle rearranges and undergoes ring contraction to form the copper-triazolide product.
-
Protonolysis and Catalyst Regeneration: The copper-triazole bond is cleaved through protonolysis, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst for the next cycle.
Data Presentation: Quantitative Comparison of Catalytic Systems
The efficiency of the CuAAC reaction is highly dependent on the choice of catalyst, ligand, and solvent. The following tables provide a summary of quantitative data from various studies to facilitate comparison.
Table 1: Comparison of Copper Sources and Ligands in the CuAAC of Benzyl (B1604629) Azide with Phenylacetylene (B144264) [7]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 30 min | >99 |
| CuSO₄·5H₂O / Sodium Ascorbate (B8700270) | 5 / 10 | t-BuOH/H₂O (1:1) | 12 h | 91 |
| CuSO₄·5H₂O / Sodium Ascorbate / THPTA | 1 / 5 / 5 | H₂O | 1 h | >95 |
Table 2: Comparative Performance of Ligands in CuAAC [7]
| Ligand | Key Features | Relative Reaction Rate | Biocompatibility |
| TBTA | Tris(benzyltriazolylmethyl)amine; first-generation ligand. | Moderate | Low |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine; water-soluble. | High | High |
| BTTAA | Water-soluble ligand with a carboxylate group. | Very High | Very High |
| BTTES | Contains bulky tert-butyl groups and a sulfate (B86663) for solubility. | Very High | High |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Synthesis of a Small Molecule
This protocol describes the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a common benchmark reaction.
Materials:
-
Benzyl azide (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (NaAsc) (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for TLC (e.g., hexane/ethyl acetate) and column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Addition of Reducing Agent: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Addition of Catalyst: Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Fluorescent Labeling of a Peptide via CuAAC
This protocol details the labeling of a purified azide-containing peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified, lyophilized azide-peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
-
Degassed PBS buffer or a mixture of DMSO and water
-
HPLC system for purification and analysis
Procedure:
-
Peptide Dissolution: Dissolve the azide-peptide in the chosen reaction buffer (e.g., degassed PBS) to a final concentration of 1-5 mM.[8]
-
Reagent Preparation: In separate tubes, prepare the required volumes of the alkyne-dye, CuSO₄, THPTA, and sodium ascorbate solutions.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the peptide solution, alkyne-dye (typically 1.5-2.0 eq relative to the peptide), and the THPTA ligand.
-
Catalyst Addition: Add the CuSO₄ solution. The recommended final concentration is often in the range of 50-250 µM.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, purify the fluorescently labeled peptide from excess dye and catalyst using reverse-phase HPLC.[8][9]
-
Final Product: Lyophilize the purified, labeled peptide and store it protected from light at -20°C or -80°C. Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.[8]
Mandatory Visualizations
Experimental Workflow for CuAAC Bioconjugation
Logical Workflow for Kinase Activity Probing using CuAAC
CuAAC is instrumental in creating probes for studying biological pathways. For instance, an activity-based probe for a specific kinase can be synthesized using CuAAC. This probe can then be used to label the active kinase in a cell lysate, allowing for its detection and quantification.
References
- 1. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scilit.com [scilit.com]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Core of Proteomic Innovation: A Technical Guide to Bioorthogonal Non-canonical Amino acid Tagging (BONCAT)
For researchers, scientists, and drug development professionals, understanding the dynamics of protein synthesis is paramount to unraveling cellular responses to stimuli, disease progression, and the mechanism of action of novel therapeutics. Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) has emerged as a powerful and versatile technique for the specific labeling and subsequent identification of newly synthesized proteins, offering a temporal snapshot of the translatome. [1][2][3] This in-depth guide explores the key features of BONCAT, providing a detailed overview of its underlying principles, experimental protocols, and data analysis strategies.
Fundamental Principles of BONCAT
BONCAT is a two-step method that allows for the selective isolation and identification of proteins synthesized within a specific timeframe.[1][2] The technique leverages the cell's own translational machinery to incorporate a non-canonical amino acid (ncAA) containing a bioorthogonal chemical handle into newly synthesized proteins.[3][4] This handle, inert to the biological environment, can then be selectively reacted with a complementary probe for visualization or affinity purification.[1][2]
The two most commonly used ncAAs in BONCAT are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogs of methionine.[5][6] These ncAAs are recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation.[7]
The bioorthogonal "click chemistry" reaction is the second critical component of BONCAT.[1][2] The azide (B81097) group of AHA or the alkyne group of HPG can be specifically and efficiently ligated to a probe containing the corresponding alkyne or azide, respectively.[5] This reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), is highly specific and occurs under biocompatible conditions, ensuring that the labeling does not interfere with cellular processes.[4][8]
Key Features and Advantages of BONCAT
The BONCAT methodology offers several distinct advantages for studying protein synthesis:
-
Temporal Resolution: BONCAT provides a time-resolved analysis of protein synthesis, allowing researchers to capture dynamic changes in the proteome in response to various stimuli.[1]
-
Specificity: The bioorthogonal nature of the click chemistry reaction ensures that only the ncAA-labeled proteins are tagged, minimizing off-target effects and background noise.[8]
-
Versatility: The chemical handle can be ligated to a variety of probes, including fluorophores for imaging (a technique often referred to as Fluorescent Non-canonical Amino Acid Tagging or FUNCAT), affinity tags (like biotin) for enrichment and mass spectrometry-based identification, and other functionalized molecules.[6][9][10]
-
Broad Applicability: BONCAT has been successfully applied in a wide range of biological systems, from bacteria and yeast to mammalian cells, tissues, and even whole organisms.[1][11]
Experimental Workflow
The following diagram illustrates a typical BONCAT experimental workflow, from cell labeling to protein identification.
Caption: A generalized experimental workflow for BONCAT.
Detailed Experimental Protocols
This section provides a generalized protocol for a BONCAT experiment. Specific conditions, such as incubation times and reagent concentrations, should be optimized for the particular cell type or organism under investigation.
Cell Culture and Labeling with Non-canonical Amino Acids
-
Prepare Labeling Medium: For methionine auxotrophs, supplement methionine-free medium with the desired concentration of AHA or HPG (typically in the low millimolar range). For other cell types, it may be necessary to deplete endogenous methionine prior to labeling.
-
Incubation: Replace the normal growth medium with the labeling medium and incubate the cells for a defined period (e.g., 30 minutes to 4 hours) to allow for the incorporation of the ncAA into newly synthesized proteins.[12]
Cell Lysis and Protein Extraction
-
Harvest Cells: After the labeling period, wash the cells with ice-cold PBS to remove any unincorporated ncAA.
-
Lyse Cells: Lyse the cells using a suitable lysis buffer containing protease inhibitors. The choice of lysis buffer will depend on the downstream application. For mass spectrometry, a buffer containing SDS is often used to ensure complete protein denaturation and solubilization.
Click Chemistry Reaction
-
Prepare Click Chemistry Reagents: Prepare stock solutions of the alkyne- or azide-containing probe (e.g., biotin-alkyne), a copper(I) source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Perform the Reaction: Add the click chemistry reagents to the cell lysate and incubate at room temperature to allow for the ligation of the probe to the ncAA-labeled proteins.[13] For SPAAC, which is copper-free, a strained alkyne probe (e.g., DBCO-biotin) is used.[8]
Enrichment of Labeled Proteins
-
Affinity Purification: If a biotinylated probe was used, the labeled proteins can be enriched using streptavidin-coated beads.[14] Incubate the lysate with the beads, followed by extensive washing to remove non-specifically bound proteins.
Downstream Analysis
-
On-Bead Digestion: The enriched proteins can be digested into peptides directly on the beads using a protease such as trypsin.
-
Mass Spectrometry: The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[11]
-
Fluorescence Microscopy (FUNCAT): If a fluorescent probe was used, the labeled proteins can be visualized directly in fixed cells using fluorescence microscopy to study their subcellular localization.[9][10]
Quantitative Data in BONCAT Experiments
The quantitative power of BONCAT allows for the precise measurement of changes in protein synthesis. The following tables summarize representative quantitative data from BONCAT studies.
| Experiment Type | Cell Type | Labeling Time | Number of Proteins Identified | Reference |
| BONCAT-MS | HEK293 | 2 hours | 195 | [15] |
| Quantitative BONCAT (QBONCAT) | Rat Retinal Ganglion Cells | 1 or 5 days | >1000 | [16] |
| BONCAT-pSILAC | HeLa | 30 minutes | 1529 | [12][17] |
| BONCAT-pSILAC | HeLa | 4 hours | 1931 | [12][17] |
Table 1: Number of newly synthesized proteins identified in various BONCAT experiments.
| Method | Labeling Time | Number of Proteins Quantified |
| BONCAT-pSILAC | 30 minutes | 1400 |
| pSILAC | 30 minutes | Not reported |
| BONCAT-pSILAC | 4 hours | 1931 |
| pSILAC | 4 hours | 589 |
Table 2: Comparison of the number of quantified proteins between BONCAT-pSILAC and pSILAC.[12][17]
Logical Relationships in BONCAT
The following diagram illustrates the logical flow and key decision points in designing and interpreting a BONCAT experiment.
Caption: Logical flow for designing and executing a BONCAT experiment.
Applications in Drug Development and Research
BONCAT is a powerful tool for:
-
Target Identification and Validation: Identifying proteins whose synthesis is altered in response to a drug candidate can provide insights into its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Changes in the synthesis of specific proteins can serve as biomarkers for disease progression or treatment response.
-
Understanding Disease Mechanisms: BONCAT can be used to study how protein synthesis is dysregulated in various diseases, such as cancer and neurodegenerative disorders.
-
Fundamental Biological Research: The technique is invaluable for studying a wide range of cellular processes, including cell cycle progression, stress responses, and synaptic plasticity.[1][9]
Conclusion
Bioorthogonal Non-canonical Amino Acid Tagging has revolutionized the study of protein synthesis. Its ability to provide a time-resolved, specific, and versatile platform for labeling and identifying newly synthesized proteins has made it an indispensable tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. As the technology continues to evolve, BONCAT promises to yield even deeper insights into the complex and dynamic world of the proteome.
References
- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 2. brandon-russell.com [brandon-russell.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 6. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 7. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 8. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(Biotinamido)pentylazide for Chemical Biology
For researchers, scientists, and drug development professionals venturing into the realm of chemical biology, 5-(Biotinamido)pentylazide has emerged as an indispensable tool. This bifunctional molecule, featuring a biotin (B1667282) moiety for high-affinity capture and a terminal azide (B81097) for bioorthogonal conjugation, facilitates the selective labeling and enrichment of biomolecules from complex biological systems. This guide provides a comprehensive overview of its core principles, applications, and detailed protocols for its use.
Core Concepts and Chemical Properties
This compound is a biotinylation reagent that contains an azide group, enabling it to participate in highly specific and efficient "click chemistry" reactions.[1][2][3] Its structure consists of a biotin molecule linked to a five-carbon pentyl spacer which terminates in an azide group.
Chemical Structure:
-
Biotin: A vitamin that exhibits an extraordinarily strong non-covalent interaction with the proteins avidin (B1170675) and streptavidin.[4][5]
-
Pentylazide: A linker containing a terminal azide (N₃) group. The azide is a key functional group in bioorthogonal chemistry, as it is virtually absent in biological systems and reacts selectively with specific partners, most notably alkynes.[6][7]
The key properties of this compound are summarized in the table below.
| Property | Value |
| Synonym | N-(5-Azidopentyl)biotinamide |
| CAS Number | 1349190-76-6 |
| Molecular Formula | C₁₅H₂₆N₆O₂S |
| Molecular Weight | 354.5 g/mol |
| Storage | Recommended storage at -20°C. |
| Solubility | Soluble in organic solvents like DMSO and DMF. |
| Purity | Typically >95%. |
The Power of Bioorthogonal Chemistry: Click Reactions
The utility of this compound lies in its ability to undergo bioorthogonal reactions, specifically the azide-alkyne cycloaddition. This "click chemistry" reaction is characterized by its high efficiency, selectivity, and biocompatibility, meaning it can proceed in complex biological environments without interfering with native processes.[6][7]
There are two primary forms of the azide-alkyne cycloaddition used in conjunction with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the formation of a stable triazole linkage between the azide on the biotin probe and a terminal alkyne on a target biomolecule.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the activation energy for the reaction to proceed efficiently without a catalyst.[2]
The choice between CuAAC and SPAAC depends on the experimental context. CuAAC is often used for in vitro applications with cell lysates, while SPAAC is the preferred method for labeling in living cells.
The Biotin-Streptavidin Interaction: A High-Affinity Partnership
Once the alkyne-tagged biomolecule is labeled with this compound, the biotin moiety serves as a powerful handle for detection and purification. Biotin binds to the proteins avidin and streptavidin with exceptionally high affinity, one of the strongest non-covalent interactions known in nature.[4][5]
| Interaction | Dissociation Constant (Kd) | Key Characteristics |
| Biotin-Avidin | ~10⁻¹⁵ M | Avidin is a glycoprotein (B1211001) found in egg whites. Its high isoelectric point can sometimes lead to non-specific binding.[9] |
| Biotin-Streptavidin | ~10⁻¹⁴ M | Streptavidin is a non-glycosylated protein from Streptomyces avidinii. It has a more neutral isoelectric point, which often results in lower non-specific binding compared to avidin, making it a preferred choice for many applications.[4] |
This strong and specific interaction allows for the efficient enrichment of biotinylated biomolecules from complex mixtures using streptavidin-coated beads or surfaces.
Applications in Chemical Biology and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications, including:
-
Proteomics: Identifying and quantifying newly synthesized proteins or post-translationally modified proteins.
-
Glycan and Lipid Labeling: Studying the dynamics of glycans and lipids in cellular processes.[10]
-
Nucleic Acid Labeling: Investigating DNA and RNA synthesis and function.[10]
-
Activity-Based Protein Profiling (ABPP): Identifying the targets of small molecule inhibitors and drugs.
-
PROTAC Development: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
Experimental Protocols
The following are generalized protocols for the use of this compound in protein labeling and enrichment. Optimization will be required for specific applications.
Labeling of Alkyne-Modified Proteins in Cell Lysate (CuAAC)
This protocol describes the labeling of proteins that have been metabolically or chemically modified to contain an alkyne group.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA or TBTA: 50 mM in DMSO/water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 1 mg of total protein)
-
This compound (to a final concentration of 100-200 µM)
-
THPTA or TBTA (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Enrichment: Proceed with streptavidin-based affinity purification of the biotinylated proteins.
Enrichment of Biotinylated Proteins
Materials:
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.
-
Binding: Add the click reaction mixture to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer, which will denature the streptavidin and release the biotinylated proteins. For applications where the protein needs to remain intact, cleavable biotin linkers can be used.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound.
Caption: General workflow for labeling and enrichment using this compound.
Caption: Application in metabolic labeling and proteomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1349190-76-6 | BroadPharm [broadpharm.com]
- 4. Streptavidin - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - figshare - Figshare [figshare.com]
- 7. interchim.fr [interchim.fr]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]
The Azide Probe in Proteomics: A Technical Guide to Bioorthogonal Labeling and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and applications of azide (B81097) probes in proteomics. Azide-based chemical proteomics has become an indispensable tool for studying protein dynamics, function, and interactions in their native biological context. This is attributed to the azide group's small size, stability, and bioorthogonal reactivity, meaning it does not interfere with cellular processes[1]. This guide will delve into the core labeling strategies, the bioorthogonal reactions that underpin them, and detailed experimental protocols for their successful implementation.
Core Principles: Bioorthogonal Chemistry
The power of azide probes lies in their ability to participate in bioorthogonal chemical reactions, which are reactions that can occur in living systems without interfering with native biochemical processes[2]. The two most prominent bioorthogonal reactions involving azides are "click chemistry" and the Staudinger ligation.
Click Chemistry: Coined by K.B. Sharpless, this term describes reactions that are high-yielding, modular, and produce minimal byproducts[3][4]. In the context of proteomics, this primarily refers to the azide-alkyne cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins an azide with a terminal alkyne to form a stable triazole linkage[5]. While robust, the copper catalyst can be toxic to living cells, limiting its application to in vitro or cell lysate studies[6].
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, strained cyclooctynes (e.g., DBCO, BCN) are used, which react spontaneously with azides without the need for a catalyst[5][7]. This makes SPAAC ideal for live-cell imaging and in vivo applications[8]. However, it can have slower reaction kinetics compared to CuAAC and may exhibit some off-target reactivity with cysteine residues[5][9].
Staudinger Ligation: This is a copper-free alternative to click chemistry that involves the reaction of an azide with a phosphine (B1218219) reagent to form a stable amide bond[10][11]. The "traceless" version of this reaction is particularly advantageous as it leaves no residual atoms from the phosphine, perfectly mimicking a native peptide bond[11]. However, the kinetics of the Staudinger ligation are generally slower than click chemistry reactions[8].
Key Labeling Strategies Employing Azide Probes
There are several strategies for introducing azide functionality into proteins for subsequent analysis:
-
Metabolic Labeling: This approach involves introducing non-canonical amino acids or other biomolecules containing an azide group to cells or organisms. These azide-modified building blocks are then incorporated into newly synthesized proteins or post-translationally modified proteins through the cell's own metabolic machinery[5][10]. A prominent example is the use of L-azidohomoalanine (AHA), an analog of methionine, to tag newly synthesized proteins in a technique known as bioorthogonal non-canonical amino acid tagging (BONCAT)[12][13].
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that are designed to covalently bind to the active sites of specific enzyme families[14][15]. These probes consist of a reactive group (the "warhead") that targets a particular class of enzymes, a linker, and a reporter tag, which can be an azide[14][16]. This allows for the selective labeling and identification of active enzymes in a complex proteome[14].
-
Direct Chemical Modification: This strategy employs chemical probes with a reactive group that can directly and covalently modify specific amino acid residues on endogenous proteins[5].
-
Photoaffinity Labeling: This technique uses probes containing a photo-reactive group, such as an aryl azide or a diazirine, in addition to a bioorthogonal handle like an azide[17][18]. Upon exposure to UV light, the photo-reactive group forms a covalent bond with nearby molecules, allowing for the capture of protein-protein interactions or the identification of small molecule targets[19][20].
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving azide probes.
Metabolic Labeling of Cultured Cells with L-Azidohomoalanine (AHA)
This protocol describes the pulse-labeling of newly synthesized proteins in mammalian cells with AHA[3].
Materials:
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture cells to 70-80% confluency[3].
-
To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes[3].
-
Prepare the AHA labeling medium by dissolving AHA in the methionine-free medium to a final concentration of 25-50 µM[3].
-
Remove the starvation medium and add the AHA labeling medium to the cells[3].
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours)[3].
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS[3].
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors[3].
-
Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay)[3].
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol details the "clicking" of a biotin-alkyne tag to AHA-labeled proteins in a cell lysate for subsequent enrichment and mass spectrometry analysis.
Materials:
-
AHA-labeled cell lysate
-
Biotin-alkyne probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (as a reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (as a copper-chelating ligand)
Procedure:
-
To the protein lysate, add the biotin-alkyne probe to a final concentration of 25 µM[21].
-
Add the copper-chelating ligand (e.g., TBTA) to a final concentration of 200 µM[21].
-
Add the reducing agent (e.g., TCEP) to a final concentration of 400 µM[21].
-
Initiate the click reaction by adding CuSO₄ to a final concentration of 200 µM[21].
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking[22].
-
The biotin-tagged proteins are now ready for enrichment using streptavidin beads[3].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the copper-free labeling of azide-modified proteins with a cyclooctyne-containing probe.
Materials:
-
Azide-functionalized protein solution
-
Cyclooctyne-containing molecule (e.g., DBCO-dye, BCN-biotin)
-
PBS buffer, pH 7.4
Procedure:
-
Prepare a stock solution of the cyclooctyne-containing molecule in an appropriate solvent like DMSO[7].
-
Add the cyclooctyne-containing molecule to the azide-modified protein solution. A 2- to 4-fold molar excess of the cyclooctyne (B158145) reagent is a common starting point[7].
-
Incubate the reaction mixture for 1-12 hours at room temperature or 4°C for 12-24 hours. Reaction times will vary depending on the specific cyclooctyne and protein[7][22].
-
Purify the labeled protein using dialysis or a desalting column to remove unreacted reagents[22].
Data Presentation: Quantitative Comparison of Labeling Chemistries
The choice between different bioorthogonal reactions depends on the specific experimental context. The following table summarizes key quantitative parameters for CuAAC, SPAAC, and Staudinger ligation.
| Parameter | Staudinger Ligation | CuAAC | SPAAC |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~0.001 | ~100 - 1000 | ~0.1 - 1 |
| Typical Reaction Time | 6 - 24 hours | < 1 hour | 1 - 4 hours |
| Live Cell Compatibility | Yes | No (due to copper toxicity) | Yes |
| In Vitro Labeling Yield | Moderate to High | High to Quantitative | High |
| Data compiled from Benchchem[8]. |
A comparative proteomic study on O-GlcNAc modified proteins found that CuAAC identified a higher number of proteins compared to SPAAC (229 vs. 188, with 114 overlapping), suggesting that for in vitro applications, CuAAC may offer higher efficiency and accuracy[9][23].
Visualization of Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Experimental Workflow for Metabolic Labeling and Proteomic Analysis
General Signaling Pathway for Activity-Based Protein Profiling
Conclusion
Azide probes, in conjunction with bioorthogonal chemistry, have revolutionized our ability to study the proteome in a dynamic and functional manner. The choice of labeling strategy and subsequent bioorthogonal reaction is critical and depends on the specific biological question and experimental system. From metabolic labeling of newly synthesized proteins to the targeted profiling of enzyme activity, azide probes offer a versatile and powerful toolkit for researchers in basic science and drug development. Careful consideration of the experimental protocols and quantitative parameters outlined in this guide will enable robust and reproducible results, furthering our understanding of the complex world of proteins.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 19. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Surface Labeling Using Biotin-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise identification and characterization of cell surface proteins are paramount in understanding cellular communication, signaling pathways, and for the development of targeted therapeutics. Cell surface proteins, such as G protein-coupled receptors (GPCRs), ion channels, and transporters, represent a significant portion of the druggable proteome. This document provides detailed application notes and protocols for the specific labeling of cell surface proteins using a powerful and versatile two-step chemo-enzymatic strategy involving biotin-azide.
This methodology first introduces a bioorthogonal alkyne chemical reporter onto the glycan structures of cell surface proteins through metabolic labeling. Subsequently, a biotin-azide probe is covalently attached to the alkyne-modified proteins via "click chemistry". This approach offers high specificity and efficiency, enabling a wide range of downstream applications, including proteomic profiling, identification of protein-protein interactions, and elucidation of signaling pathways.
Two primary "click chemistry" reactions are detailed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods depends on the specific experimental requirements, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell applications.
Applications in Research and Drug Development
-
Proteomic Profiling of the Cell Surface (Surfaceome): Specifically label and enrich cell surface proteins for identification and quantification by mass spectrometry. This is crucial for comparing the surface proteome of healthy versus diseased cells or in response to drug treatment.
-
Identification of Protein-Protein Interactions: Biotinylated cell surface proteins can be used as bait to pull down interacting partners from cell lysates. This is invaluable for mapping protein interaction networks and understanding the composition of signaling complexes.[1]
-
Elucidation of Signaling Pathways: By identifying the interaction partners of a specific receptor or cell surface protein, researchers can uncover novel components of signaling cascades, providing new targets for therapeutic intervention.
-
Validation of Drug Targets: Confirm the cell surface expression and accessibility of a potential drug target.
-
High-Throughput Screening: The robustness of this labeling strategy is amenable to high-throughput formats for screening compound libraries that modulate the expression or interaction of cell surface proteins.
Data Presentation: Comparison of CuAAC and SPAAC for Cell Surface Labeling
The choice between CuAAC and SPAAC is a critical consideration in experimental design. The following table summarizes key quantitative parameters to aid in this decision.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Reaction Rate | Very Fast (Second-order rate constants: 10^4 - 10^5 M⁻¹s⁻¹) | Fast (Second-order rate constants: 10⁻¹ - 10¹ M⁻¹s⁻¹) | [2] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst. Ligands like THPTA or BTTAA can mitigate toxicity. | Excellent biocompatibility, catalyst-free. Ideal for live-cell imaging and long-term studies. | [2] |
| Biotin-Azide Concentration | 10 - 100 µM | 25 - 100 µM | |
| Alkyne Probe Concentration (Metabolic Labeling) | 25 - 50 µM of alkyne-modified sugar | 25 - 50 µM of alkyne-modified sugar | |
| Incubation Time (Click Reaction) | 5 - 30 minutes | 30 - 120 minutes | |
| Labeling Efficiency | Generally higher due to faster kinetics. | Can be lower than CuAAC, but highly effective. Efficiency depends on the specific cyclooctyne (B158145) used. | [2] |
| Background Labeling | Low, highly specific reaction. | Can have some background with certain cyclooctynes reacting with thiols. |
Experimental Protocols
This section provides detailed protocols for the two-step cell surface labeling procedure using biotin-azide.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne-Modified Sugar
This protocol describes the introduction of an alkyne chemical reporter into the glycan structures of cell surface proteins.
Materials:
-
Cells of interest (adherent or suspension)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other alkyne-modified sugar analog (e.g., peracetylated N-pentenoylmannosamine)
-
Phosphate-buffered saline (PBS), sterile
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to a confluency of 70-80% in their appropriate complete culture medium.
-
Metabolic Labeling:
-
Prepare a stock solution of the alkyne-modified sugar in sterile DMSO.
-
Add the alkyne-modified sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the alkyne sugar into cell surface glycans. The optimal incubation time should be determined empirically for each cell line.
-
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Add PBS and gently detach the cells using a cell scraper. Transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell culture to a conical tube and pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Counting and Viability: Resuspend the cells in a small volume of PBS and determine the cell count and viability using a hemocytometer and trypan blue exclusion. Proceed immediately to the click chemistry labeling protocol.
Protocol 2A: Biotinylation of Alkyne-Modified Cells via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to attach biotin-azide to the alkyne-modified cell surface proteins.
Materials:
-
Alkyne-modified cells (from Protocol 1)
-
Biotin-azide (e.g., Biotin-PEG4-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
PBS, sterile
-
BSA (Bovine Serum Albumin)
Procedure:
-
Prepare Click-&-Go® Reaction Mix (prepare fresh):
-
For a 1 mL reaction, combine the following in order:
-
850 µL PBS containing 1% BSA
-
50 µL of 10 mM CuSO4 in water
-
50 µL of 50 mM THPTA or TBTA in DMSO/water
-
25 µL of 200 mM sodium ascorbate in water (add immediately before use)
-
25 µL of 4 mM Biotin-Azide in DMSO
-
-
-
Cell Labeling:
-
Resuspend the alkyne-modified cells in the Click-&-Go® reaction mix at a density of 1-10 x 10^6 cells/mL.
-
Incubate for 15-30 minutes at room temperature with gentle rocking.
-
-
Washing:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS containing 1% BSA.
-
-
Downstream Applications: The biotinylated cells are now ready for downstream applications such as cell lysis and pull-down assays.
Protocol 2B: Biotinylation of Alkyne-Modified Cells via SPAAC
This protocol describes the strain-promoted, copper-free click chemistry reaction to attach biotin-azide to the alkyne-modified cell surface proteins.
Materials:
-
Alkyne-modified cells (from Protocol 1)
-
DBCO-functionalized biotin (B1667282) (e.g., DBCO-PEG4-Biotin)
-
PBS, sterile
-
BSA (Bovine Serum Albumin)
Procedure:
-
Prepare Labeling Solution:
-
Prepare a working solution of DBCO-functionalized biotin in PBS containing 1% BSA at a final concentration of 25-100 µM.
-
-
Cell Labeling:
-
Resuspend the alkyne-modified cells in the labeling solution at a density of 1-10 x 10^6 cells/mL.
-
Incubate for 60-120 minutes at 37°C or room temperature with gentle rocking. The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS containing 1% BSA.
-
-
Downstream Applications: The biotinylated cells are now ready for downstream applications such as cell lysis and pull-down assays.
Protocol 3: Pull-Down of Biotinylated Cell Surface Proteins and Interacting Partners
This protocol describes the enrichment of biotinylated proteins and their binding partners from cell lysates.
Materials:
-
Biotinylated cells (from Protocol 2A or 2B)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Resuspend the biotinylated cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).
-
Streptavidin Pull-Down:
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add an equal amount of protein lysate (e.g., 1-5 mg) to the equilibrated beads.
-
Incubate for 2-4 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose).
-
Discard the supernatant and wash the beads five times with wash buffer.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the biotinylated proteins and their interactors.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
The proteins can be visualized by Coomassie or silver staining, or analyzed by Western blotting. For identification of unknown interaction partners, the entire lane can be excised and subjected to in-gel digestion followed by mass spectrometry analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for cell surface labeling using biotin-azide.
Caption: Elucidation of a GPCR signaling pathway using biotin-azide labeling.
References
- 1. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Biotinamido)pentylazide DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed method for the labeling of DNA with 5-(Biotinamido)pentylazide, a biotin-containing azide (B81097) reagent. This process primarily utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to attach biotin (B1667282) to alkyne-modified DNA.[1][2] An alternative copper-free method, strain-promoted azide-alkyne cycloaddition (SPAAC), is also described for applications where copper cytotoxicity is a concern.[3][4] This labeling technique is invaluable for a variety of applications in molecular biology and drug development, including the purification of specific DNA sequences, DNA-protein interaction studies, and the construction of DNA-based nanomaterials.[1][5]
Principle of the Method
The core of this labeling strategy is the "click" reaction, a [3+2] cycloaddition between an azide (from this compound) and a terminal alkyne (incorporated into the DNA).[2] This reaction forms a stable triazole linkage.[3] The bioorthogonality of the azide and alkyne functional groups ensures that the reaction is highly specific and does not interfere with native functional groups present in biological molecules.[2][6]
There are two primary strategies for this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method uses a copper(I) catalyst to dramatically accelerate the reaction rate. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[7] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is often included to protect the DNA from copper-induced damage and enhance reaction efficiency.[1][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), incorporated into the DNA. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, which is advantageous for in vivo labeling or other systems sensitive to copper ions.[3][4]
Data Presentation
Table 1: Comparison of CuAAC and SPAAC for DNA Labeling with Biotin-Azide
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (minutes to a few hours)[5] | Generally slower than CuAAC[3] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[1] | Highly biocompatible, no toxic catalyst required[4] |
| Reagents | Alkyne-DNA, Azide-Biotin, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA, TBTA) | Strained Alkyne (e.g., DBCO)-DNA, Azide-Biotin |
| Typical Yield | High, often approaching quantitative conversion (>95%)[2] | High, but can be slightly lower than optimized CuAAC[9] |
| Applications | In vitro labeling, surface immobilization, diagnostics | In vivo labeling, live-cell imaging, sensitive samples |
Table 2: Typical Reagent Concentrations for CuAAC DNA Labeling
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne-modified DNA | Varies | 20 - 250 µM | [1][2] |
| This compound | 10 mM in DMSO | 1.5 x [DNA] to 500 µM | [1][2] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 20 mM in water | 100 - 500 µM | [1] |
| Ligand (THPTA) | 50 mM in water | 500 µM - 2.5 mM | [1] |
| Sodium Ascorbate | 100 mM in water (prepare fresh) | 1 - 5 mM | [1] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DNA Labeling
This protocol is a general guideline and may require optimization for specific DNA sequences and applications.
Materials:
-
Alkyne-modified DNA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Nuclease-free water
-
DNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA in nuclease-free water.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified DNA in nuclease-free water to a final concentration of 20-200 µM.
-
Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final volume of up to 50% (v/v) and vortex briefly.
-
Add the 10 mM this compound stock solution to a final concentration of 1.5 times the DNA concentration. Vortex to mix.
-
-
Click Reaction:
-
In a separate tube, prepare the copper(I)-ligand complex by mixing the 20 mM CuSO₄ stock solution and the 50 mM THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the freshly prepared 100 mM sodium ascorbate solution to the DNA/azide mixture to a final concentration of 1-5 mM. Vortex briefly.
-
Immediately add the pre-mixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 100-500 µM.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight. For some substrates, gentle heating to 37°C may increase the reaction rate.[10]
-
-
Purification of Labeled DNA:
-
Purify the biotin-labeled DNA from excess reagents using a DNA purification spin column or by ethanol precipitation.
-
For ethanol precipitation, add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the DNA.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DNA Labeling
This protocol is for labeling DNA containing a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified DNA
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Nuclease-free water
-
DNA purification kit or ethanol precipitation reagents
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-modified DNA in PBS (pH 7.4) or another appropriate buffer to the desired concentration.
-
Add this compound from a stock solution in DMSO to a final concentration that is typically in a 2-10 fold molar excess over the DNA.
-
-
SPAAC Reaction:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours depending on the specific reactants and their concentrations.
-
-
Purification of Labeled DNA:
-
Purify the biotin-labeled DNA using a DNA purification spin column or ethanol precipitation as described in Protocol 1.
-
Mandatory Visualization
Caption: CuAAC reaction for DNA biotinylation.
Caption: Experimental workflow for CuAAC DNA labeling.
Caption: Troubleshooting guide for DNA labeling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. interchim.fr [interchim.fr]
- 9. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Metabolic Labeling with Azide Reporters: A Step-by-Step Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals, understanding the dynamics of biomolecules within a cellular context is paramount. Metabolic labeling with azide (B81097) reporters offers a powerful and versatile tool to visualize and analyze the synthesis, trafficking, and turnover of various biomolecules, including glycans, proteins, and lipids.[1][2][3] This technique utilizes the cell's own metabolic machinery to incorporate a bioorthogonal azide group into target biomolecules.[1][4] This small, abiotic chemical reporter is virtually absent in biological systems, ensuring highly specific labeling without significant perturbation of cellular processes.[3][5] Subsequent detection via "click chemistry" provides a robust and sensitive method for visualization and downstream analysis.[6][7]
This guide provides a detailed, step-by-step protocol for metabolic labeling of glycans and nascent proteins using azide reporters, followed by fluorescent detection.
Principle of the Technology
The methodology is a two-step process:
-
Metabolic Incorporation: Cells are incubated with a precursor molecule (e.g., an azido-sugar or an azide-modified amino acid) that has been chemically modified to contain an azide group (-N₃). The cell's biosynthetic pathways recognize and incorporate this analog into newly synthesized biomolecules.[1][3]
-
Bioorthogonal Detection: The incorporated azide group serves as a chemical handle for covalent ligation to a probe molecule. This is achieved through a highly specific and efficient bioorthogonal reaction, commonly known as "click chemistry."[1][6] The two primary methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and a terminal alkyne-functionalized probe (e.g., a fluorophore). It is highly efficient but requires a copper(I) catalyst, which can be toxic to living cells.[3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, this method uses a strained cyclooctyne (B158145) (e.g., DBCO) that reacts spontaneously with the azide. SPAAC is the preferred method for live-cell imaging.[3][8]
-
Key Applications
-
Visualization of Biomolecules: High-resolution imaging of newly synthesized glycans, proteins, and lipids in their native cellular environment.[1]
-
Monitoring Molecular Dynamics: Studying the biosynthesis, trafficking, and degradation of biomolecules in response to various stimuli or in disease states.[1]
-
Biomarker Discovery: Identifying and characterizing changes in biomolecule populations associated with disease progression.[7]
-
Drug Development: Assessing the impact of therapeutic agents on cellular metabolism and protein synthesis.
Experimental Workflows
The general experimental workflows for metabolic labeling and detection are illustrated below.
Caption: General workflow for metabolic labeling with azide reporters followed by detection in either fixed or live cells.
Quantitative Data Summary
The following tables provide typical starting concentrations and incubation times for metabolic labeling and click chemistry detection. Note: These are starting points and should be optimized for your specific cell type and experimental conditions.
Table 1: Metabolic Labeling Parameters
| Biomolecule Target | Azide Reporter | Typical Cell Lines | Stock Solution | Working Concentration | Incubation Time |
| Glycans (Sialic Acids) | Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz) | A549, MCF-7, HCT116[1] | 10 mM in DMSO | 25-50 µM | 1-3 days[1] |
| Nascent Proteins | L-azidohomoalanine (AHA) | Various mammalian cells | 100 mM in dH₂O | 50-100 µM | 1-24 hours[9] |
| Lipids | 1-Azidododecane | Cultured cells | 10 mM in DMSO | 10-50 µM | 4-24 hours |
Table 2: Click Chemistry Detection Parameters
| Parameter | CuAAC (Fixed Cells) | SPAAC (Live or Fixed Cells) |
| Probe | Alkyne-Fluorophore | Strained Alkyne-Fluorophore (e.g., DBCO-Fluorophore) |
| Probe Concentration | 1-10 µM | 10-25 µM[3] |
| Copper(II) Sulfate (CuSO₄) | 500 µM[3] | N/A |
| Copper Ligand (e.g., THPTA) | 500 µM[3] | N/A |
| Reducing Agent (Sodium Ascorbate) | 10 mM (freshly prepared)[3] | N/A |
| Incubation Time | 30-60 minutes[3] | 30-120 minutes[3] |
| Temperature | Room Temperature | 37°C (for live cells) or Room Temperature (for fixed cells) |
| Protection from Light | Yes | Yes |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycans with Ac₄ManNAz
This protocol describes the labeling of sialic acid-containing glycans in mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Metabolic Labeling: a. Thaw the Ac₄ManNAz stock solution. b. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 25-50 µM). c. Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium. d. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically.[1]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[1] The cells are now ready for detection via click chemistry.
Protocol 2: Metabolic Labeling of Nascent Proteins with AHA
This protocol is for labeling newly synthesized proteins.
Materials:
-
Mammalian cells of interest
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
PBS
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, aspirate the complete medium and wash the cells once with pre-warmed PBS. Then, incubate the cells in methionine-free medium supplemented with dFBS for 20-30 minutes.[10]
-
Prepare AHA Labeling Medium: Prepare the labeling medium by supplementing methionine-free medium with the desired final concentration of AHA (e.g., 50-100 µM).
-
Metabolic Labeling: a. Aspirate the depletion medium (if used) or the complete medium. b. Add the AHA-containing labeling medium to the cells. c. Incubate for the desired labeling period (e.g., 1-4 hours).[9]
-
Washing: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.[9] The cells are now ready for detection.
Protocol 3: Detection via CuAAC (For Fixed Cells)
This protocol is for the detection of azide-labeled biomolecules in fixed cells.
Materials:
-
Azide-labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Alkyne-fluorophore probe
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
THPTA stock solution (e.g., 10 mM in water)
-
Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the azide-labeled cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS.[1]
-
Permeabilization (Optional): For imaging intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[1] Then, wash twice with PBS.
-
Prepare "Click-it" Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
PBS (to final volume)
-
Alkyne-fluorophore (e.g., 5 µL of a 1 mM stock for 5 µM final)
-
50 µL of 10 mM CuSO₄ stock (final conc. 500 µM)[3]
-
50 µL of 10 mM THPTA stock (final conc. 500 µM)[3]
-
Note: Premix the CuSO₄ and THPTA before adding to the main cocktail.[3]
-
10 µL of 1 M Sodium Ascorbate stock (freshly prepared, final conc. 10 mM)[3]
-
-
Click Reaction: a. Remove the PBS from the cells and add the "Click-it" reaction cocktail. b. Incubate for 30-60 minutes at room temperature, protected from light.[3]
-
Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with PBS.[3] b. If desired, counterstain the nuclei with DAPI for 5 minutes.[3] c. Wash the cells twice with PBS.[3]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.[3]
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 4: Detection via SPAAC (For Live or Fixed Cells)
This copper-free method is suitable for live-cell imaging and can also be used on fixed cells.
Materials:
-
Azide-labeled cells on coverslips
-
Fluorescent strained alkyne probe (e.g., DBCO-PEG4-5/6-FAM)
-
Cell culture medium (for live cells) or PBS (for fixed cells)
-
Imaging buffer
Procedure:
-
Preparation:
-
For Live Cells: After the metabolic labeling and washing steps (Protocol 1 or 2), proceed directly to the SPAAC reaction.
-
For Fixed Cells: Follow steps 1-3 of Protocol 3 for fixation and optional permeabilization.
-
-
Prepare Strained Alkyne Probe Solution: Prepare a solution of the fluorescent strained alkyne probe in pre-warmed cell culture medium (for live cells) or PBS (for fixed cells) at the desired final concentration (e.g., 10-25 µM).[3]
-
Strain-Promoted Click Reaction: a. Add the probe-containing medium/buffer to the cells. b. Incubate for 30-120 minutes. For live cells, incubate at 37°C in a cell culture incubator. For fixed cells, incubate at room temperature. Protect from light.[3]
-
Washing and Imaging: a. Wash the cells two to three times with pre-warmed medium or PBS. b. Add imaging buffer to the cells. c. Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(Biotinamido)pentylazide in Nascent Protein Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-(Biotinamido)pentylazide for the detection and analysis of newly synthesized proteins. This technique, a cornerstone of chemical biology and proteomics, allows for the specific labeling and enrichment of nascent proteins, offering valuable insights into cellular responses to various stimuli and the mechanisms of drug action.
The primary method described herein involves the metabolic incorporation of an alkyne-containing amino acid analog, such as O-propargyl-puromycin (OPP), into elongating polypeptide chains. The alkyne handle then serves as a reactive partner for a copper(I)-catalyzed click chemistry reaction with an azide-modified biotin (B1667282), such as this compound. This covalent ligation attaches a biotin tag to the nascent proteins, enabling their subsequent purification and analysis by mass spectrometry or western blotting.
Core Principle: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Click Chemistry
The study of nascent protein synthesis often employs a two-step strategy. First, cells are cultured with a non-canonical amino acid or an analog of a translation component that contains a bioorthogonal functional group (e.g., an alkyne or an azide). These molecules are incorporated into newly made proteins by the cell's own translational machinery.[1][2]
Second, a reporter molecule containing the complementary bioorthogonal functional group is introduced. The most widely used bioorthogonal ligation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3] This reaction is highly specific and efficient under physiological conditions, allowing for the covalent attachment of the reporter to the tagged proteins with minimal side reactions.[4] this compound serves as an azide-containing reporter molecule that, when reacted with alkyne-modified proteins, attaches a biotin moiety for affinity purification.
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for Nascent Protein Labeling and Enrichment
Caption: Workflow for labeling, biotinylation, and enrichment of nascent proteins.
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing OPP labeling and click chemistry with biotin azide (B81097) for nascent protein analysis.
Table 1: Identification of Nascent Proteins in K562 Cells
| Method | Protein Input (µg) | Number of Nascent Proteins Identified | Background Proteins (Control) | Reference |
| OPP-ID (On-bead digestion) | 1000 | ~1200 | High | [5][6] |
| OPP-ID with Dde Biotin-Azide (Cleavable Linker) | 1000 | ~2000 | Low | [5][6] |
| OPP-ID with Dde Biotin-Azide (Cleavable Linker) | 100 | ~1500 | Low | [5][6] |
Table 2: Click Chemistry Reaction Conditions in Cell Lysates
| Component | Recommended Starting Concentration | Concentration Range | Reference |
| This compound | 20 µM | 2 - 40 µM | [7][8] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 1 mM | 1 - 2 mM | [9][10] |
| Ligand (e.g., THPTA) | 2 mM | 1 - 5 mM | [9][10] |
| Reducing Agent (Sodium Ascorbate) | 1 mM | 1 - 5 mM | [9][10] |
| Incubation Time | 30 minutes | 30 - 60 minutes | [7][8] |
| Temperature | Room Temperature | Room Temperature | [7][8] |
Detailed Experimental Protocols
Protocol 1: O-propargyl-puromycin (OPP) Labeling of Nascent Proteins in Mammalian Cells
This protocol details the steps for metabolically labeling newly synthesized proteins in mammalian cells using OPP.
Materials:
-
Mammalian cells in culture
-
Complete cell culture medium
-
O-propargyl-puromycin (OPP) stock solution (20 mM in DMSO)[11]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture mammalian cells to the desired confluency in a multi-well plate or flask.
-
Prepare the OPP labeling medium by diluting the 20 mM OPP stock solution into pre-warmed complete cell culture medium to a final concentration of 20-50 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the OPP labeling medium to the cells and incubate for the desired labeling period (e.g., 15-60 minutes) under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, aspirate the OPP labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Incubate the plate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the OPP-labeled proteome) to a new tube. The lysate is now ready for the click chemistry reaction.
Protocol 2: Click Chemistry Reaction with this compound in Cell Lysate
This protocol describes the biotinylation of OPP-labeled proteins in a cell lysate using a copper-catalyzed click reaction.
Materials:
-
OPP-labeled cell lysate (from Protocol 1)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)[9]
-
Sodium ascorbate (B8700270) stock solution (50 mM in water, freshly prepared)[9]
-
PBS
Procedure:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA).
-
In a microcentrifuge tube, add the desired amount of protein lysate (e.g., 100-1000 µg). Adjust the volume with PBS to a final volume of approximately 100 µL.
-
Add the click chemistry reagents in the following order, vortexing briefly after each addition:
-
This compound to a final concentration of 100 µM.
-
THPTA ligand to a final concentration of 1 mM.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
-
Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
The biotinylated proteins are now ready for enrichment. The reaction can be stopped by protein precipitation (e.g., with methanol/chloroform) or proceeded directly to affinity purification.[7][8]
Protocol 3: Enrichment of Biotinylated Nascent Proteins using Streptavidin Beads
This protocol details the capture and purification of biotinylated nascent proteins.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 4 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (for intact protein analysis) or Digestion Buffer (for on-bead digestion)
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with PBS.
-
Add the equilibrated beads to the biotinylated cell lysate.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Twice with Wash Buffer 1.
-
Twice with Wash Buffer 2.
-
Three times with Wash Buffer 3.
-
-
After the final wash, the beads with the captured nascent proteins can be processed for downstream analysis:
-
For Mass Spectrometry (On-bead digestion): Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) and proceed with standard proteomics sample preparation protocols (reduction, alkylation, and tryptic digestion).
-
For Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes to elute the proteins.
-
Logic Diagram for Troubleshooting High Background in Enrichment
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. abpbio.com [abpbio.com]
- 5. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Identifying Protein-Protein Interactions Using 5-(Biotinamido)pentylazide
Introduction
5-(Biotinamido)pentylazide is a versatile chemical probe that enables the identification and characterization of protein-protein interactions (PPIs) through a powerful technique known as bio-orthogonal chemical proteomics. This approach allows for the covalent labeling and subsequent enrichment of proteins that interact with a protein of interest (the "bait") in a cellular context. The azide (B81097) group on the pentylazide moiety serves as a bio-orthogonal handle, which can be selectively reacted with an alkyne-tagged bait protein via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." The biotin (B1667282) reporter group facilitates the highly specific and efficient capture of the cross-linked protein complexes using streptavidin-based affinity purification. Subsequent analysis by mass spectrometry (MS) allows for the identification and quantification of the interacting "prey" proteins.
Principle of the Method
The experimental strategy involves several key steps. First, a "bait" protein of interest is engineered to contain an alkyne-bearing unnatural amino acid. This is typically achieved by metabolic labeling or by genetic code expansion. Cells expressing the alkyne-tagged bait protein are then treated with this compound. The azide group of the probe will covalently cross-link to the alkyne group on the bait protein upon photoactivation or chemical induction, capturing interacting proteins in close proximity. Following cell lysis, the biotinylated protein complexes are enriched from the complex cellular lysate using streptavidin-conjugated beads. Finally, the enriched proteins are eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting partners.
Applications
This chemical proteomics workflow is a powerful tool for:
-
Mapping protein-protein interaction networks: Elucidating the composition of protein complexes and signaling pathways.
-
Identifying transient or weak interactions: Capturing interactions that are often missed by traditional methods like co-immunoprecipitation.
-
Drug target discovery and validation: Identifying the cellular targets of small molecules and understanding their mechanism of action.
-
Studying post-translational modifications: In conjunction with other probes, this method can be adapted to study the interplay between PPIs and PTMs.
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in using this compound to identify protein-protein interactions.
Protocol 1: Metabolic Labeling of Bait Protein with an Alkyne-Containing Amino Acid
This protocol describes the incorporation of an alkyne-containing amino acid into a bait protein expressed in mammalian cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) lacking methionine
-
Fetal Bovine Serum (FBS), dialyzed
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)
-
Plasmid encoding the bait protein of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 10 cm dish and grow to 70-80% confluency.
-
Transfect the cells with the plasmid encoding the bait protein using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Metabolic Labeling:
-
24 hours post-transfection, gently wash the cells twice with pre-warmed PBS.
-
Replace the normal growth medium with DMEM lacking methionine, supplemented with 10% dialyzed FBS.
-
Incubate the cells for 1 hour at 37°C to deplete endogenous methionine.
-
Add the alkyne-containing amino acid (e.g., HPG) to a final concentration of 50 µM.
-
Incubate the cells for 4-16 hours at 37°C to allow for incorporation of the unnatural amino acid into the bait protein.
-
Protocol 2: In-Cell Cross-linking with this compound and Cell Lysis
Materials:
-
Metabolically labeled cells from Protocol 1
-
This compound
-
PBS
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
Procedure:
-
Cross-linking:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound to the cell culture medium to a final concentration of 100 µM.
-
Irradiate the cells with UV light (365 nm) for 15-30 minutes on ice to induce cross-linking.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
Cleared cell lysate from Protocol 2
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Pre-chilled acetone (B3395972)
Procedure:
-
Prepare Click Chemistry Reagents:
-
This compound: 10 mM stock in DMSO
-
TCEP: 50 mM stock in water (prepare fresh)
-
TBTA: 10 mM stock in DMSO
-
CuSO4: 50 mM stock in water
-
-
Click Reaction:
-
To 1 mg of protein lysate, add the following reagents in order:
-
This compound to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO4 to a final concentration of 1 mM.
-
-
Vortex briefly and incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation:
-
Add four volumes of pre-chilled acetone to the reaction mixture.
-
Vortex and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant and wash the pellet with 500 µL of cold methanol.
-
Centrifuge again and discard the supernatant. Air-dry the protein pellet.
-
Protocol 4: Affinity Purification of Biotinylated Proteins
Materials:
-
Protein pellet from Protocol 3
-
Urea (B33335) Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1: 2% SDS in PBS
-
Wash Buffer 2: 8 M urea in 10 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Resuspend Protein Pellet:
-
Resuspend the air-dried protein pellet in 500 µL of Urea Buffer.
-
-
Bead Preparation:
-
Wash 50 µL of streptavidin bead slurry three times with Lysis Buffer.
-
-
Binding of Biotinylated Proteins:
-
Add the resuspended protein lysate to the washed streptavidin beads.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with:
-
1 mL of Wash Buffer 1 (twice)
-
1 mL of Wash Buffer 2 (twice)
-
1 mL of Wash Buffer 3 (three times)
-
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
Add 1 µg of trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50 µL of 50 mM ammonium bicarbonate and combine the supernatant with the first eluate.
-
Acidify the pooled eluates with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip prior to mass spectrometry analysis.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in a clearly structured table. This allows for easy comparison of protein abundance between the experimental (bait protein + this compound) and control (e.g., mock-transfected or bait protein without cross-linker) samples.
Table 1: Representative Quantitative Proteomics Data for Identified Interacting Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Bait/Control) | p-value | -log10(p-value) |
| P04637 | EGFR | Epidermal growth factor receptor | 15.2 | 0.0001 | 4.00 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 12.8 | 0.0003 | 3.52 |
| P43405 | SHC1 | SHC-transforming protein 1 | 9.5 | 0.0011 | 2.96 |
| Q13485 | SOS1 | Son of sevenless homolog 1 | 8.1 | 0.0025 | 2.60 |
| P31749 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 6.7 | 0.0048 | 2.32 |
| Q02750 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 5.9 | 0.0081 | 2.09 |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 5.2 | 0.0120 | 1.92 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 4.8 | 0.0155 | 1.81 |
| P60709 | STAT3 | Signal transducer and activator of transcription 3 | 4.1 | 0.0210 | 1.68 |
| Q15796 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 3.5 | 0.0350 | 1.46 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for identifying protein-protein interactions.
Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Signaling
Caption: Simplified EGFR signaling pathway, a target for PPI studies.
Application Notes and Protocols for Biotinylating Alkynylated Lipids with 5-(Biotinamido)pentylazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the biotinylation of alkynylated lipids using 5-(Biotinamido)pentylazide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal conjugation method offers high efficiency and specificity, enabling the stable labeling of lipids for various downstream applications. These applications include, but are not limited to, the study of lipid trafficking, the identification of lipid-protein interactions, and the development of lipid-based drug delivery systems. The protocols provided herein cover the biotinylation reaction, purification of the resulting biotinylated lipid, and analytical methods for verification.
Introduction
The study of lipids in their native environment is crucial for understanding numerous cellular processes, from signal transduction to membrane dynamics. The covalent labeling of lipids with reporter molecules, such as biotin, provides a powerful tool for their visualization, isolation, and functional characterization. The CuAAC reaction has emerged as a premier method for this purpose due to its high yields, mild reaction conditions, and the bioorthogonality of the azide (B81097) and alkyne functional groups, which prevents side reactions with other biological molecules.[1][2]
This protocol specifically details the conjugation of an alkynylated lipid to this compound. The resulting biotinylated lipid can be used for affinity purification of interacting proteins, immobilization on streptavidin-coated surfaces for binding assays, or detection with fluorescently labeled streptavidin.
Experimental Protocols
Part 1: Biotinylation of Alkynylated Lipids via CuAAC
This protocol describes the "click" reaction to conjugate this compound to an alkynylated lipid.
Materials:
-
Alkynylated lipid
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), a mixture of DMSO and water, or chloroform (B151607)/methanol)
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkynylated lipid in an appropriate solvent (e.g., DMSO or chloroform).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the alkynylated lipid from the stock solution to a final concentration of 1 mM.
-
Add the this compound stock solution to a final concentration of 1.2 mM (1.2 equivalents).
-
Add the TBTA or THPTA stock solution to a final concentration of 1 mM (1 equivalent).
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 0.1 mM (0.1 equivalents).
-
Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 1 mM (1 equivalent).
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon gas for 5-10 minutes.
-
Seal the reaction vial tightly.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or shaking. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Mass Spectrometry.
-
Part 2: Purification of Biotinylated Lipids
Two common methods for purifying the biotinylated lipid product are presented below.
Method A: Affinity Purification using Streptavidin-Coated Beads
This method is suitable for small-scale purification and for applications where the biotinylated lipid will be used while bound to the beads.
Materials:
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 8 M Guanidinium Chloride, pH 1.5, or a buffer containing a high concentration of free biotin)[3]
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads three times with an excess of Binding/Wash Buffer.
-
-
Binding:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the crude reaction mixture containing the biotinylated lipid to the beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated lipid to bind to the streptavidin.
-
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove unreacted components and non-specifically bound molecules.
-
-
Elution (Optional):
-
To elute the biotinylated lipid, resuspend the beads in Elution Buffer.
-
Incubate at room temperature (or elevated temperature, depending on the elution buffer) for 10-15 minutes.
-
Pellet the beads and collect the supernatant containing the purified biotinylated lipid. Note: Due to the strong biotin-streptavidin interaction, elution can be challenging and may require harsh conditions that might not be suitable for all downstream applications.
-
Method B: Solid-Phase Extraction (SPE)
This method is suitable for removing the catalyst and excess reagents.
Materials:
-
C18 SPE cartridge
-
Water
-
Acetonitrile
-
Chloroform
Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by washing with 3-5 mL of methanol, followed by 3-5 mL of deionized water.
-
-
Sample Loading:
-
Dilute the reaction mixture with a solvent compatible with the SPE cartridge (e.g., a mixture of chloroform and methanol).
-
Load the diluted sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove the water-soluble catalyst and salts.
-
-
Elution:
-
Elute the biotinylated lipid from the cartridge using a less polar solvent (e.g., methanol, acetonitrile, or a mixture of chloroform and methanol). Collect the eluate.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluate under a stream of nitrogen to obtain the purified biotinylated lipid.
-
Part 3: Analytical Verification
Thin Layer Chromatography (TLC):
-
Spot the crude reaction mixture and the purified product on a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/water).
-
Visualize the spots using a suitable method. Since lipids are often not UV-active, staining with iodine vapor or specific lipid stains (e.g., phosphomolybdic acid) can be used.[4] The biotinylated product should have a different Rf value compared to the starting alkynylated lipid.
Mass Spectrometry (MS):
-
Confirm the identity of the biotinylated lipid by analyzing the purified product using mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the calculated mass of the product.[5]
Quantitative Data
The efficiency of the CuAAC reaction for lipid biotinylation is typically high, often exceeding 90%. The following table summarizes representative reaction conditions and expected outcomes.
| Alkynylated Lipid Concentration (mM) | This compound (equivalents) | CuSO₄ (equivalents) | Sodium Ascorbate (equivalents) | Ligand (TBTA/THPTA) (equivalents) | Reaction Time (hours) | Expected Conversion Efficiency |
| 1 | 1.2 | 0.1 | 1 | 1 | 1-2 | >95% |
| 0.5 | 1.5 | 0.2 | 2 | 2 | 2-4 | >90% |
| 2 | 1.1 | 0.05 | 0.5 | 0.5 | 4-6 | ~85-95% |
Note: These are starting recommendations and may require optimization for specific lipids and experimental setups. Reaction efficiency can be quantified by methods such as HPLC or quantitative mass spectrometry.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the biotinylation of alkynylated lipids.
Application in Studying Lipid-Protein Interactions
Biotinylated lipids are invaluable tools for identifying and characterizing lipid-binding proteins.
Caption: Workflow for pull-down assays using biotinylated lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Lysate Labeling via Click Chemistry with Biotin Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of alkyne-modified proteins within a complex cell lysate using biotin (B1667282) azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This powerful and highly specific bioorthogonal reaction enables the sensitive detection, enrichment, and identification of proteins that have been metabolically or chemically tagged with an alkyne group.
Principle of the Method
Click chemistry describes a class of reactions that are rapid, specific, and high-yielding.[1][2] The most utilized click reaction in biological applications is the CuAAC reaction, which involves the formation of a stable triazole linkage between a terminal alkyne and an azide.[1][3] In this protocol, proteins in a cell lysate containing alkyne-functional groups are covalently labeled with a biotin azide reporter molecule. The biotin tag then allows for downstream applications such as western blotting, affinity purification, and mass spectrometry-based proteomic analysis.[4]
Data Presentation
Table 1: Recommended Reagent Concentrations for Click Chemistry Labeling of Cell Lysates
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-modified Protein Lysate | 1-5 mg/mL | N/A | Protein concentration should be determined prior to the reaction.[5][6][7] |
| Biotin Azide | 1-10 mM in DMSO | 2-40 µM | The optimal concentration should be determined empirically; start with 20 µM and titrate down if high background is observed.[5][6] |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 1 mM | A source of the copper catalyst.[8] |
| Reducing Agent (e.g., Sodium Ascorbate (B8700270), TCEP) | 100-300 mM in H₂O | 1-15 mM | Reduces Cu(II) to the active Cu(I) catalyst.[8][9] A freshly prepared solution is crucial for optimal results.[5][6] |
| Copper(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 40-100 mM in H₂O or 2 mM in DMSO/t-BuOH | 0.1-5 mM | Protects the Cu(I) from oxidation and improves reaction efficiency.[5][8][10] |
Table 2: Troubleshooting Guide for Lysate Labeling with Biotin Azide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient incorporation of the alkyne tag into proteins. | Optimize metabolic labeling conditions (concentration of alkyne analog, incubation time). |
| Inactive copper catalyst due to oxidation. | Prepare fresh sodium ascorbate solution immediately before use.[10] Degas solutions to remove oxygen.[10] | |
| Incorrect reagent concentrations. | Titrate reagent concentrations, particularly the biotin azide and copper sulfate. | |
| High Background / Non-specific Labeling | Excess of alkyne-tag can react with cysteine residues.[4] | The ideal orientation is an alkyne-probe and an azide-tag to minimize non-specific labeling.[4] If using an azide-probe, use PBS or TEA buffer instead of HEPES.[4] |
| Excess biotin azide. | Reduce the final concentration of biotin azide in the reaction.[9] | |
| Protein precipitation during the reaction. | Ensure all reagents are fully dissolved before adding to the lysate. Some protocols suggest that adding up to 0.25% SDS may help, but higher concentrations can increase non-specific labeling.[8] |
Experimental Protocols
Materials Required
-
Alkyne-modified protein lysate (1-5 mg/mL in a suitable lysis buffer, e.g., RIPA, avoiding Tris-based buffers which can inhibit the reaction[4])
-
Biotin Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Nuclease (e.g., Benzonase) to reduce viscosity from DNA/RNA[8]
-
Protease Inhibitor Cocktail
Preparation of Stock Solutions
-
Biotin Azide (10 mM): Dissolve the appropriate amount of biotin azide in DMSO. Store at -20°C or -80°C in single-use aliquots.[8]
-
Copper(II) Sulfate (20 mM): Dissolve 0.25 g of CuSO₄·5H₂O in 50 mL of deionized water. Vortex until fully dissolved. Store at room temperature.[5][6]
-
Sodium Ascorbate (300 mM): Dissolve 20 mg of sodium ascorbate in 0.36 mL of deionized water. This solution is prone to oxidation and should be prepared fresh immediately before each experiment.[5][6][7]
-
THPTA Ligand (100 mM): Dissolve 100 mg of THPTA in 2.3 mL of water. Sonicate to aid dissolution. Store at -20°C.[5][7]
Protocol for Labeling Protein Lysate (for a 200 µL final reaction volume)
-
To a 1.5 mL microfuge tube, add 50 µL of your alkyne-modified protein lysate (containing approximately 50-250 µg of protein).[5][7]
-
Add 100 µL of PBS buffer (pH 7.4) and vortex briefly.[5]
-
Add 4 µL of 1 mM biotin azide stock solution (for a final concentration of 20 µM). The final concentration may need to be optimized between 2 µM and 40 µM.[5][6] Vortex gently.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.[5][7]
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[5][7]
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[5][7] Vortex the tube briefly to ensure thorough mixing.
-
Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours.[3][5][7] Longer incubation times may improve labeling efficiency.[11]
-
The biotin-labeled proteins in the lysate are now ready for downstream processing.
Downstream Protein Precipitation (Methanol/Chloroform)
-
To the 200 µL reaction mixture, add 600 µL of methanol and vortex briefly.[6]
-
Add 150 µL of chloroform and vortex briefly.[6]
-
Add 400 µL of deionized water and vortex briefly.[6]
-
Centrifuge the mixture for 5 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer without disturbing the protein interface.[6]
-
Add 450 µL of methanol to wash the protein pellet and vortex briefly.[6]
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.[6]
-
Carefully remove the supernatant.
-
Allow the protein pellet to air-dry for at least 15 minutes.[6]
-
The dried, labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer (e.g., SDS-PAGE sample buffer) for further analysis.
Mandatory Visualizations
Caption: Experimental workflow for lysate labeling with biotin azide.
Caption: The CuAAC reaction for biotin labeling of alkyne-proteins.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Roles of Glycans and Lipids: Applications of 5-(Biotinamido)pentylazide in Bioorthogonal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers in glycan and lipid biology now have a powerful tool at their disposal for the sensitive detection and enrichment of their molecules of interest. 5-(Biotinamido)pentylazide, a versatile biotin-azide probe, enables the robust labeling of alkyne-modified glycans and lipids through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction allows for the specific attachment of a biotin (B1667282) handle to metabolically labeled biomolecules within complex biological systems, facilitating their subsequent visualization and proteomic or lipidomic analysis.
This application note details the use of this compound in conjunction with metabolic labeling strategies to investigate the dynamics of glycosylation and lipid modification. We provide comprehensive protocols for the metabolic incorporation of alkyne-containing sugars and fatty acids into cellular glycans and lipids, their subsequent biotinylation using this compound, and downstream analysis by microscopy and mass spectrometry.
Application in Glycan Research
The study of protein glycosylation is critical to understanding a vast array of biological processes, from protein folding and trafficking to cell-cell recognition and immune responses. Metabolic glycoengineering, coupled with click chemistry, offers a powerful method for the site-specific labeling and analysis of glycans.
In this approach, cells are cultured with peracetylated alkynyl-sugar analogs, such as N-alkynyl-mannosamine (ManNAl) or N-alkynyl-galactosamine (GalNAl), which are metabolized and incorporated into the glycan structures of glycoproteins. The introduced alkyne group then serves as a bioorthogonal handle for covalent ligation with this compound. The resulting biotinylated glycoproteins can be enriched using streptavidin-coated beads for subsequent identification and quantification by mass spectrometry-based proteomics. This workflow enables the profiling of newly synthesized glycoproteins and the identification of changes in glycosylation patterns in response to various stimuli or in disease states.
Application in Lipid Research
Lipids are fundamental cellular components involved in membrane structure, energy storage, and signaling. The dynamic nature of lipid metabolism and modification, such as fatty acylation, is crucial for protein function and localization. Similar to glycan analysis, metabolic labeling with alkyne-containing fatty acids or lipid head groups allows for the introduction of a bioorthogonal alkyne reporter into various lipid species.
Cells incubated with ω-alkynyl fatty acids will incorporate them into cellular lipids, including phospholipids, triglycerides, and cholesterol esters. These alkyne-modified lipids can then be tagged with this compound. The biotinylated lipids can be visualized by fluorescence microscopy using fluorescently labeled streptavidin or enriched for detailed analysis by mass spectrometry-based lipidomics. This approach provides a powerful tool to trace lipid metabolism, identify lipid-protein interactions, and study the subcellular localization of specific lipid species.
Data Presentation
The following tables present illustrative quantitative data that can be obtained using the described workflows.
Table 1: Quantitative Proteomic Analysis of Glycoproteins Labeled with Alkynyl-Sugar and this compound
| Protein ID | Gene Symbol | Fold Change (Treated vs. Control) | p-value | Number of Unique Peptides Identified |
| P08575 | EGFR | 3.2 | 0.005 | 18 |
| P02768 | ALB | 1.1 | 0.450 | 25 |
| Q08380 | MUC1 | 5.8 | 0.001 | 12 |
| P16150 | CD44 | 4.5 | 0.002 | 15 |
| P10415 | ICAM1 | 2.9 | 0.011 | 10 |
Table 2: Quantitative Lipidomic Analysis of Lipids Labeled with Alkynyl-Fatty Acid and this compound
| Lipid Class | Fold Change (Treated vs. Control) | p-value |
| Phosphatidylcholine (PC) | 2.8 | 0.008 |
| Phosphatidylethanolamine (PE) | 2.1 | 0.015 |
| Triglycerides (TG) | 4.2 | 0.001 |
| Cholesterol Esters (CE) | 3.5 | 0.003 |
| Sphingomyelin (SM) | 1.5 | 0.120 |
Experimental Protocols
Protocol 1: Metabolic Labeling and Biotinylation of Cellular Glycoproteins
1. Metabolic Labeling of Glycans: a. Culture mammalian cells to 70-80% confluency. b. Replace the culture medium with fresh medium containing 25-50 µM of an alkynyl-sugar analog (e.g., peracetylated N-alkynyl-mannosamine). c. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the alkynyl-sugar.
2. Cell Lysis and Protein Extraction: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins. d. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: a. To 1 mg of protein lysate, add the following reagents in order: i. This compound to a final concentration of 100 µM. ii. Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM. iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM. iv. Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM. b. Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
4. Enrichment of Biotinylated Glycoproteins: a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins. b. Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads using a buffer containing biotin or by on-bead digestion with trypsin for mass spectrometry analysis.
Protocol 2: Metabolic Labeling and Imaging of Cellular Lipids
1. Metabolic Labeling of Lipids: a. Culture cells on glass coverslips to the desired confluency. b. Replace the culture medium with fresh medium containing 10-20 µM of an ω-alkynyl fatty acid. c. Incubate the cells for 16-24 hours.
2. Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. CuAAC Reaction for Imaging: a. Prepare the click reaction cocktail in PBS: i. 5 µM this compound. ii. 1 mM CuSO₄. iii. 5 mM sodium ascorbate (B8700270) (freshly prepared). b. Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.
4. Staining and Imaging: a. Incubate the cells with a solution of fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488) in PBS containing 1% BSA for 1 hour at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). d. Image the cells using a fluorescence microscope.
Visualizations
Application Notes and Protocols for Pull-Down Assays Using Biotin-Azide Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pull-down assays are a cornerstone technique for identifying and characterizing protein-protein interactions. The integration of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has significantly enhanced the specificity and versatility of these assays. This application note provides a detailed experimental workflow for pull-down assays utilizing biotin-azide tags. This method allows for the covalent labeling of alkyne-modified "bait" proteins with a biotin-azide tag, enabling their subsequent capture on streptavidin-coated beads and the isolation of interacting "prey" proteins. This powerful technique is instrumental in drug discovery and the elucidation of complex biological pathways.
Principle of the Method
The experimental workflow is initiated by introducing an alkyne handle into a protein of interest, either through metabolic labeling with an alkyne-bearing amino acid analog or by chemical modification. This alkyne-modified protein (the "bait") is then incubated with a cell lysate or protein mixture containing potential interacting partners (the "prey"). Following this interaction period, a biotin-azide tag is covalently attached to the alkyne-modified bait protein via click chemistry. The resulting biotinylated protein complex is then selectively captured using streptavidin-functionalized magnetic beads. After a series of stringent washes to remove non-specifically bound proteins, the bait-prey complexes are eluted from the beads. The eluted proteins can then be identified and quantified using downstream applications such as Western blotting or mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for biotin-azide pull-down assays.
Application: Investigating the Wnt/β-catenin Signaling Pathway
Pull-down assays using biotin-azide tags are a powerful tool to dissect protein-protein interactions within signaling cascades like the Wnt/β-catenin pathway. Dysregulation of this pathway is implicated in various cancers, making its components key targets for drug development. For instance, a known protein in this pathway, such as β-catenin, can be expressed with an alkyne-containing unnatural amino acid. A pull-down assay can then be performed to identify novel interacting proteins or to screen for small molecules that disrupt known interactions within the pathway.
Wnt/β-catenin Signaling Pathway Diagram
Troubleshooting & Optimization
troubleshooting non-specific binding with 5-(Biotinamido)pentylazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-(Biotinamido)pentylazide in their experiments. The content is designed to address specific issues related to non-specific binding and to provide guidance on optimizing experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotin-containing molecule with a terminal azide (B81097) group. It is commonly used as a capture reagent in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. Researchers use it to attach a biotin (B1667282) handle to alkyne-modified biomolecules (e.g., proteins, glycans, or nucleic acids) for subsequent detection, enrichment, or purification using streptavidin-based affinity matrices.
Q2: I am observing high background (non-specific binding) in my pull-down experiments using this compound. What are the common causes?
High background in pull-down assays with this compound can stem from several factors:
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Incomplete Click Reaction or Excess Reagents: Unreacted this compound or other click chemistry reagents can lead to non-specific interactions with the affinity resin or other proteins.
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Hydrophobic and Electrostatic Interactions: Proteins in the lysate can non-specifically bind to the streptavidin-coated beads, the agarose/magnetic support matrix, or the biotin-azide probe itself through hydrophobic or charge-based interactions.
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Endogenous Biotinylated Proteins: Many cells naturally contain biotinylated proteins (e.g., carboxylases), which will be captured by the streptavidin resin, contributing to the background.
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Insufficient Blocking: Inadequate blocking of the streptavidin beads or the cell lysate can leave open sites for non-specific protein adherence.
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Suboptimal Washing Steps: Wash buffers that are not stringent enough may fail to remove weakly interacting, non-specific proteins.
Troubleshooting Guides
Q3: How can I reduce non-specific binding to the streptavidin resin?
Several strategies can be employed to minimize non-specific binding to the streptavidin resin. These include pre-clearing the lysate, optimizing blocking procedures, and using more stringent wash buffers.
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Pre-clearing the Lysate: Before the pull-down, incubate your cell lysate with streptavidin beads that have not been conjugated to your biotinylated sample. This will help to remove proteins that endogenously bind to the beads. Discard these beads and use the supernatant for your actual pull-down experiment.
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Effective Blocking:
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Bead Blocking: Before adding your biotinylated sample, incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein. This will occupy non-specific binding sites on the beads.
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Blocking Free Biotin Binding Sites: After immobilizing your biotinylated bait protein, it is crucial to block any remaining unoccupied biotin-binding sites on the streptavidin. This can be achieved by washing the beads with a solution containing free biotin.[1]
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Lysate Blocking: The addition of blocking agents such as BSA or detergents like Tween-20 to the lysate during the pull-down incubation can also help to reduce non-specific interactions.[2]
-
Q4: What is the optimal composition for wash buffers to reduce non-specific binding?
The stringency of the wash buffer is critical for removing non-specifically bound proteins while retaining your specific interactions. The ideal composition can be determined empirically, but here are some common components to consider:
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Salts: Increasing the salt concentration (e.g., NaCl up to 1 M) can disrupt electrostatic interactions.[3]
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Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically 0.1% to 1%) are effective at disrupting non-specific hydrophobic interactions. For more stringent washing, a mild ionic detergent like SDS (0.1% to 1%) can be used, but care must be taken as this may also disrupt weaker specific interactions.
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Chaotropic Agents: Agents like urea (B33335) (e.g., 2 M to 6 M) can be very effective in disrupting protein-protein interactions and removing stubborn non-specific binders.[2][3]
It is recommended to perform a series of washes with increasing stringency.
Q5: How can I optimize the click chemistry reaction to minimize background?
Optimizing the CuAAC reaction itself can significantly reduce background by ensuring efficient labeling of your target and minimizing side reactions.
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Reagent Concentration: Titrate the concentration of this compound, copper(I) catalyst, and the reducing agent (e.g., sodium ascorbate) to find the minimum effective concentrations. Excess reagents can lead to off-target effects and increase background.
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Reaction Time: Shorter incubation times that are sufficient for labeling your target of interest can help to reduce the accumulation of non-specific products.
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Ligands: The use of copper-chelating ligands, such as THPTA or BTTAA, can improve the efficiency and specificity of the click reaction in complex biological samples.[4]
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Removal of Excess Reagents: It is crucial to remove unreacted this compound and copper catalyst after the click reaction and before the pull-down. This can be achieved by protein precipitation (e.g., with acetone (B3395972) or methanol) or by using desalting columns.
Quantitative Data Summary
The following table provides a summary of the relative effectiveness of different wash buffer components in reducing non-specific binding, based on common laboratory practices. The "Relative Background Reduction" is a qualitative score where '++++' indicates the highest reduction and '+' indicates a modest reduction.
| Wash Buffer Additive | Typical Concentration | Mechanism of Action | Relative Background Reduction | Potential to Disrupt Specific Interactions |
| NaCl | 150 mM - 1 M | Disrupts electrostatic interactions | ++ | Low to Moderate |
| Tween-20 | 0.05% - 1% (v/v) | Disrupts hydrophobic interactions | +++ | Low |
| Triton X-100 | 0.1% - 1% (v/v) | Disrupts hydrophobic interactions | +++ | Low |
| SDS | 0.1% - 1% (w/v) | Denatures proteins, disrupts strong interactions | ++++ | High |
| Urea | 2 M - 6 M | Denatures proteins, disrupts hydrogen bonds | ++++ | High |
Experimental Protocols
Protocol: Pull-Down Assay for Alkyne-Modified Proteins using this compound
This protocol outlines a general workflow for the enrichment of alkyne-modified proteins from a cell lysate following a click reaction with this compound.
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Cell Lysis:
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Harvest cells and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation to remove cell debris.
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Determine the protein concentration of the supernatant.
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Click Chemistry Reaction:
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To your protein lysate (e.g., 1 mg of total protein), add the click chemistry reaction components in the following order:
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This compound (final concentration 50-100 µM)
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THPTA (final concentration 1 mM)
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Copper(II) sulfate (B86663) (final concentration 1 mM)
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Sodium ascorbate (B8700270) (final concentration 5 mM, freshly prepared)
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Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
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Removal of Excess Reagents:
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Precipitate the protein by adding 4 volumes of ice-cold acetone.
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Incubate at -20°C for at least 1 hour.
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Centrifuge to pellet the protein and discard the supernatant.
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Wash the protein pellet with ice-cold methanol.
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Resuspend the protein pellet in a buffer compatible with the pull-down (e.g., PBS with 1% SDS).
-
-
Streptavidin Bead Preparation and Blocking:
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Resuspend streptavidin-coated magnetic beads in a wash buffer (e.g., PBS).
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Wash the beads several times.
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Block the beads by incubating with a blocking buffer (e.g., PBS with 3% BSA) for 1 hour at room temperature.
-
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Pull-Down:
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Add the resuspended protein sample to the blocked streptavidin beads.
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Incubate for 2-4 hours at 4°C with rotation.
-
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Washing:
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Pellet the beads using a magnetic stand and discard the supernatant.
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Perform a series of washes with buffers of increasing stringency. For example:
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Wash 1: PBS with 1% Triton X-100
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Wash 2: High salt buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1% Triton X-100)
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Wash 3: Urea wash buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
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Wash 4: PBS
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-
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Elution:
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Elute the bound proteins from the beads. This can be done by:
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Boiling in SDS-PAGE sample buffer: This is a harsh elution that will release all bound proteins, including non-specific ones.
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Competitive elution with free biotin: This is a milder method but may be slow and inefficient for strongly bound proteins.
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On-bead digestion: For mass spectrometry analysis, proteins can be digested with trypsin directly on the beads.
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-
-
Analysis:
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Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.
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Visualizations
Caption: Experimental workflow for a pull-down assay.
Caption: Troubleshooting flowchart for high non-specific binding.
Caption: Biotinylation and capture process.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Protocol to study secretome interactions using extracellular proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copper-Catalyzed Reactions with 5-(Biotinamido)pentylazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper-catalyzed click chemistry reactions involving 5-(Biotinamido)pentylazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no product yield in my reaction?
Answer:
Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common issue that can stem from several factors. The primary culprits are often related to the catalyst's activity, reagent quality, or reaction conditions.
Potential Causes and Solutions:
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Inactive Copper Catalyst: The active catalyst for the reaction is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2]
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Solution: Always use a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[3][4] It is crucial to use a freshly prepared sodium ascorbate solution, as it can degrade over time; a brownish color indicates oxidation and reduced effectiveness.[5] Degassing your solvents prior to use is also recommended to minimize dissolved oxygen.[5]
-
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Insufficient Catalyst Loading: The amount of copper catalyst may be too low to drive the reaction to completion, especially if catalytic turnover is suboptimal.
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Solution: While catalytic amounts are typically used, if you are experiencing persistent low yields, you can try increasing the copper concentration. For challenging reactions, using 30-50 mol % of CuSO₄ may be beneficial if product acquisition is prioritized over catalytic efficiency.[5]
-
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Poor Reagent Quality: The purity of your this compound, the alkyne-containing molecule, and solvents can significantly impact the reaction outcome.[3]
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Solution: Use high-purity reagents and solvents. If impurities are suspected in your starting materials, purification prior to the reaction is advisable.
-
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Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands stabilize the Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction rate.[3][6] Using the wrong ligand or an incorrect ratio can lead to poor results.
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Solution: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.[3][6] A ligand-to-copper ratio of 5:1 is often suggested to ensure cell viability in biological applications and to stabilize the catalyst.[4][6] It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3][7]
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Question: I'm observing side products or impurities in my final product. What could be the cause?
Answer:
The formation of side products can complicate purification and reduce the yield of your desired biotinylated product.
Potential Causes and Solutions:
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Oxidative Homocoupling of Alkyne: In the absence of a sufficient amount of reducing agent or in the presence of excess oxygen, the alkyne starting material can undergo oxidative homocoupling.
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Substrate Degradation: Some functional groups on your substrates may be sensitive to the reaction conditions, particularly the presence of copper ions or the pH of the mixture.
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Solution: The use of a chelating ligand is crucial to protect sensitive biomolecules by sequestering the copper ion.[3] Water-soluble ligands like THPTA are effective in this regard.[3] Optimizing other parameters to shorten the reaction time can also be beneficial.[3] If your substrate is pH-sensitive, ensure the reaction is performed in a suitable buffer. The reaction is generally effective over a pH range of 4-12.[1]
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Question: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer:
Slow reaction kinetics can be a hurdle, especially when working with sensitive biomolecules or on a tight schedule.
Potential Causes and Solutions:
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Low Temperature: While many click reactions proceed at room temperature, lower temperatures can significantly slow down the reaction rate.
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Solution: Heating the reaction can increase the rate. Temperatures around 60-80°C are often used.[5] However, be mindful of the thermal stability of your substrates.
-
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Steric Hindrance: Steric bulk around the azide (B81097) or alkyne functional groups can impede the approach of the reactants, slowing down the reaction.[3]
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Solution: For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[3]
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Sub-optimal Ligand: The choice of ligand can have a significant impact on the reaction rate.
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Solution: Ligands like THPTA and BTTAA are known to accelerate the reaction.[6] If you are not using a ligand, its addition is highly recommended. If you are already using one, you might consider screening other ligands to find the most effective one for your specific substrates.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst to use for this compound reactions?
A1: The optimal copper concentration can be dependent on the specific substrates and reaction scale. For bioconjugation reactions, a copper concentration in the range of 50-100 µM is generally recommended.[4][7] This concentration is often sufficient to achieve high reaction rates without causing significant damage to sensitive biomolecules.[4] For small molecule synthesis, higher concentrations (e.g., 1-10 mol%) may be used.[5]
Q2: What is the recommended reducing agent and its concentration?
A2: Sodium ascorbate is the most commonly used reducing agent for in situ generation of Cu(I) from a Cu(II) source like CuSO₄.[1][4] It is recommended to use a freshly prepared solution. A concentration of 3- to 10-fold excess relative to the copper catalyst is typical to ensure the copper remains in its active catalytic state.[1]
Q3: Why is a ligand necessary, and which one should I choose?
A3: A ligand is crucial for several reasons: it stabilizes the active Cu(I) catalyst, preventing oxidation and disproportionation; it accelerates the reaction rate, and it protects sensitive biomolecules from copper-induced damage by sequestering the copper ions.[3][6][8] For aqueous reactions, which are common in bioconjugation with biotin (B1667282) derivatives, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[3][6]
Q4: Can I perform the reaction in any solvent?
A4: The copper-catalyzed click reaction is known for its tolerance to a wide variety of solvents, including water.[1] Common solvents include t-BuOH/water mixtures, DMF, and DCM.[5] The choice of solvent will often depend on the solubility of your specific azide and alkyne substrates. For biological applications, aqueous buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0 are suitable.[4] It is important to avoid amine-containing buffers like Tris, as they can competitively bind to the copper catalyst and inhibit the reaction.[1][4]
Q5: Are there any alternatives to copper-catalyzed click chemistry for biotinylation?
A5: Yes, if copper toxicity is a major concern for your application (e.g., in live cells), you can consider copper-free click chemistry.[9] This approach utilizes strained cyclooctynes (e.g., DBCO, DIFO) that react with azides without the need for a metal catalyst.[9] This strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that avoids the cytotoxicity associated with copper.[9]
Data Presentation
Table 1: Recommended Reagent Concentrations for a Typical Bioconjugation Reaction
| Reagent | Recommended Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Starting concentration, will be reduced in situ.[4][7] |
| Ligand (e.g., THPTA) | 250 - 500 µM | A 5:1 ligand-to-copper ratio is recommended.[4][6] |
| Sodium Ascorbate | 500 µM - 1 mM | Use a freshly prepared solution. A 5-10 fold excess over copper is common.[1] |
| This compound | 1.1 - 2 fold excess | A slight excess over the alkyne can drive the reaction to completion.[3] |
| Alkyne-modified Substrate | Limiting Reagent | Typically the more precious component. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Biotinylation
This protocol provides a starting point for the biotinylation of an alkyne-modified biomolecule with this compound in an aqueous buffer.
Materials:
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Alkyne-modified biomolecule
-
This compound
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
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Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
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Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
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Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, prepare a solution of your alkyne-modified biomolecule in the reaction buffer.
-
Add the this compound to the solution. A slight excess (1.1 to 2-fold) relative to the alkyne is often beneficial.[3]
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In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).[4] Let this mixture sit for a few minutes.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the desired final concentration (e.g., 1 mM).
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Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.[3] The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with streptavidin blot).
-
Once the reaction is complete, the biotinylated product can be purified using standard methods (e.g., dialysis, size-exclusion chromatography, or affinity chromatography).
Mandatory Visualization
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 5-(Biotinamido)pentylazide Labeling in Live Cells
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the labeling efficiency of 5-(Biotinamido)pentylazide in live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotin (B1667282) probe containing a terminal azide (B81097) group. It is used for the bioorthogonal labeling of biomolecules (e.g., proteins, glycans) that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group. The labeling reaction typically proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," which forms a stable triazole linkage.
Q2: What are the critical components of a successful live-cell CuAAC reaction?
A typical live-cell CuAAC reaction mixture includes:
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Copper(I) source: Usually added as copper(II) sulfate (B86663) (CuSO₄), which is then reduced to the active copper(I) state.
-
Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) and maintain its oxidation state.[1][2]
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Copper-chelating ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are crucial for stabilizing the copper(I) ion, increasing reaction efficiency, and, most importantly, reducing copper-induced cytotoxicity.[1][2][3]
-
The probes: The azide-containing probe (this compound) and the alkyne-modified biomolecule within the live cells.
Q3: Why is copper toxicity a concern in live-cell labeling, and how can it be minimized?
Copper ions can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS).[4] To minimize cytotoxicity, it is essential to use a copper-chelating ligand like THPTA, which protects cells from copper-mediated damage.[1][2] Additionally, using the lowest effective concentration of copper and limiting the incubation time are critical for maintaining cell viability.[3][4]
Q4: Can I perform this labeling without using copper?
Yes, an alternative is the strain-promoted alkyne-azide cycloaddition (SPAAC). This method uses a strained cyclooctyne (B158145) instead of a terminal alkyne, which reacts with the azide without the need for a copper catalyst. This approach is generally less toxic to cells but may have different reaction kinetics.
Q5: How can I confirm that my labeling reaction was successful?
Successful biotinylation can be detected by various methods. Following the labeling reaction, cells are typically lysed, and the proteins are separated by SDS-PAGE. The biotinylated proteins can then be visualized by western blot using streptavidin conjugated to an enzyme (like HRP) or a fluorophore. Alternatively, fluorescence microscopy can be used if the biotin is detected with a fluorescently-labeled streptavidin.
Troubleshooting Guides
Guide 1: Low or No Labeling Signal
Issue: After performing the labeling protocol and downstream detection, you observe a very weak or no signal corresponding to your biotinylated target.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Click Reaction | 1. Optimize Reagent Concentrations: Titrate the concentrations of CuSO₄ (e.g., 50-100 µM) and the ligand (e.g., 250-500 µM).[1][2][5] 2. Use Fresh Sodium Ascorbate: Prepare the sodium ascorbate solution fresh for each experiment, as it is prone to oxidation.[6] 3. Increase Incubation Time: Extend the reaction time (e.g., from 30 minutes to 1-2 hours), but monitor for potential cytotoxicity. | Increased signal intensity. |
| Low Incorporation of Alkyne | 1. Increase Concentration of Alkyne Precursor: If using metabolic labeling, you may need to increase the concentration of the alkyne-containing metabolic precursor. 2. Increase Incubation Time with Precursor: Allow more time for the cells to incorporate the alkyne group into the biomolecules of interest. | Stronger signal due to a higher number of available reaction sites. |
| Degradation of Reagents | 1. Check Purity of Probes: Ensure the this compound and your alkyne probe are of high purity and have been stored correctly. 2. Prepare Fresh Stock Solutions: Old stock solutions may have degraded. | Consistent and reproducible labeling results. |
| Suboptimal Detection | 1. Optimize Antibody/Streptavidin Concentration: Titrate the concentration of the streptavidin conjugate used for detection to find the optimal signal-to-noise ratio.[7] 2. Use a Signal Amplification System: Consider using a biotin-streptavidin amplification system to enhance the signal.[7] | Improved detection sensitivity and a stronger final signal. |
Guide 2: High Background or Non-Specific Labeling
Issue: The entire lane in your western blot shows a signal, or your microscopy images have high, non-specific fluorescence, making it difficult to distinguish the specific signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific Binding of Biotin Probe | 1. Decrease Probe Concentration: Reduce the final concentration of this compound (e.g., titrate down from 20 µM).[8] 2. Increase Washing Steps: After the click reaction, increase the number and duration of washes to remove unbound probe.[6] 3. Include a Blocking Agent: Use a blocking agent like Bovine Serum Albumin (BSA) in your buffers to reduce non-specific binding.[6][9] | Reduced background signal in negative controls and clearer specific labeling. |
| Copper-Mediated Fluorescence | 1. Ensure Sufficient Ligand: Use a 5-fold excess of the chelating ligand (e.g., THPTA) relative to the copper sulfate to ensure all copper ions are complexed.[1][2] 2. Final Wash with a Chelator: Perform a final wash with a mild chelator like EDTA to scavenge any remaining free copper ions.[1] | Quenching of non-specific fluorescence caused by residual copper. |
| Cell Autofluorescence | 1. Include Unstained Control: Always include a control sample of cells that has not been labeled to assess the level of natural autofluorescence.[7] 2. Use a Background Suppressor: For microscopy, consider using a commercial background suppressor solution.[10] | Better distinction between the specific signal and the cells' natural fluorescence. |
| Endogenous Biotin | 1. Block Endogenous Biotin: Before adding the streptavidin conjugate, incubate the sample with an endogenous biotin blocking kit. | Elimination of background signal from naturally biotinylated proteins in the cells. |
Experimental Protocols & Data
Protocol 1: Live-Cell Labeling using CuAAC
This protocol is a starting point and may require optimization for specific cell types and experimental goals.
-
Cell Preparation:
-
Culture your cells to the desired confluency.
-
Incubate the cells with the alkyne-modified precursor for a sufficient time to allow for metabolic incorporation.
-
Gently wash the cells twice with pre-warmed, serum-free media or PBS.
-
-
Preparation of Click Reaction Cocktail (prepare fresh):
-
For a 1 mL final reaction volume, prepare the following stock solutions:
-
In a microfuge tube, combine the reagents in the following order to create the reaction cocktail. Note: The order of addition is important.
-
Add media or PBS.
-
Add the this compound to the desired final concentration.
-
Add the THPTA ligand.
-
Add the CuSO₄ solution. Vortex briefly.
-
Add the sodium ascorbate solution to initiate the reaction. Vortex briefly.
-
-
-
Labeling Reaction:
-
Washing and Downstream Processing:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
The cells are now ready for lysis for western blot analysis or for fixation and permeabilization for immunofluorescence imaging.
-
Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC
| Reagent | Stock Concentration | Final Concentration Range | Key Considerations |
| This compound | 1-10 mM in DMSO | 2 - 40 µM[8] | Titrate down if high background is observed. |
| CuSO₄ | 20-50 mM in water | 50 - 100 µM[11] | Higher concentrations can increase efficiency but also toxicity. |
| THPTA Ligand | 50-100 mM in water | 250 - 500 µM | Should be in 5-fold excess of CuSO₄ to minimize toxicity.[1][2] |
| Sodium Ascorbate | 300-500 mM in water | 2.5 - 5 mM[1][2] | Always prepare fresh. |
Protocol 2: Cell Viability Assay
To assess the cytotoxicity of your labeling conditions, a simple viability assay is recommended.
-
Plate Cells: Seed cells in a 96-well plate at a suitable density.
-
Treat Cells: Expose the cells to the complete click reaction cocktail for the same duration as your labeling experiment. Include controls such as untreated cells and cells treated with individual components of the cocktail.
-
Wash: After the incubation period, wash the cells with fresh media.
-
Assess Viability: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or a similar reagent) according to the manufacturer's instructions.
-
Measure Signal: Read the luminescence or fluorescence on a plate reader. Compare the signal from the treated cells to the untreated controls to determine the percentage of viable cells.
Visual Guides
Caption: Workflow for live-cell labeling with this compound.
Caption: A logical guide for troubleshooting common labeling issues.
Caption: Simplified schematic of the CuAAC "click" reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
common pitfalls to avoid in azide-alkyne cycloaddition reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may be facing in your azide-alkyne cycloaddition experiments.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question 1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
Answer:
Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often caused by the presence of oxygen in the reaction mixture.[1][2] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.[1][3]
Other potential issues include:
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity. It's advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.[1][3]
-
Poor Ligand Choice or Concentration: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly used and have been shown to significantly improve reaction rates.[1]
-
Steric Hindrance: If your azide (B81097) or alkyne substrates are particularly bulky, this can impede the reaction.[1][4]
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.[1]
-
Poor Substrate Solubility: The diazide or dialkyne may not be sufficiently soluble in the chosen solvent system. Using a co-solvent system, such as DMF/H₂O or THF/H₂O, can improve solubility.[4]
Question 2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
Answer:
A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, leading to the formation of a diacetylene byproduct (Glaser coupling).[2][4] This is particularly prevalent when the reaction is exposed to oxygen.[1] The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively suppress this side reaction.[1][4] Additionally, in biological applications, reactive oxygen species generated by the copper/ascorbate system can damage biomolecules. The inclusion of aminoguanidine (B1677879) can help intercept byproducts of ascorbate oxidation.[3]
Question 3: Can I use internal alkynes in a CuAAC reaction?
Answer:
The standard copper(I)-catalyzed azide-alkyne cycloaddition is generally not efficient for internal alkynes. The reaction mechanism involves the formation of a copper acetylide intermediate with a terminal alkyne.[1] For the reaction of internal alkynes with azides, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a more suitable method as it can regioselectively produce 1,5-substituted triazoles.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Question 1: My SPAAC reaction is very slow or giving low yields. What can I do to improve it?
Answer:
Slow reaction rates or low yields in SPAAC reactions can often be attributed to the following factors:
-
Suboptimal Reactant Concentration: Low concentrations of the azide or cyclooctyne (B158145) will lead to slower reaction kinetics.[5] If solubility allows, increasing the concentration of the reactants is recommended.
-
Choice of Cyclooctyne: The reactivity of the strained alkyne is a critical factor. Dibenzocyclooctynes (DBCO) are known for their high reactivity.[5] Other options like Bicyclononyne (BCN) are also highly reactive and may offer greater stability in the presence of nucleophiles like thiols.[5]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the reaction rate. While SPAAC can proceed under a range of conditions, optimization may be necessary. For instance, increasing the temperature (e.g., to 37°C) can accelerate the reaction if the biomolecules are stable at that temperature.[5] Higher pH values (generally in the range of 5-10) can also increase the reaction rate, though the stability of your substrates at a given pH should be considered.[5] Different buffer systems can also affect the kinetics, with HEPES buffer at pH 7 showing higher rate constants than PBS at the same pH in one study.[6]
-
Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can impede the reaction.
Question 2: I am concerned about the stability of my strained alkyne. How can I minimize its degradation?
Answer:
Strained cyclooctynes can be susceptible to degradation under certain conditions. To ensure the stability of your reagents:
-
Proper Storage: Store azides and cyclooctynes under appropriate conditions, which typically means cool, dark, and under an inert atmosphere.[5]
-
Reaction Conditions: While SPAAC is robust, prolonged exposure to harsh conditions should be avoided. It is best to use mild reaction conditions and minimize the reaction time.[5] Some cyclooctynes, like BCN, may exhibit greater stability than DBCO in the presence of certain reducing agents.[5]
Frequently Asked Questions (FAQs)
What are the main advantages of SPAAC over CuAAC?
The primary advantage of SPAAC is that it is a copper-free reaction.[] This makes it highly biocompatible and suitable for use in living cells and in vivo applications where the cytotoxicity of copper is a concern.[5][8] SPAAC also avoids potential side reactions associated with the copper catalyst and does not require a reducing agent or specific ligands.[][9]
What are the key limitations of click chemistry?
While highly efficient, click chemistry is not without its limitations. For CuAAC, the potential toxicity of the copper catalyst can be a drawback in biological systems.[10][11] The removal of the copper catalyst after the reaction can also be challenging.[10] A common side reaction is the homocoupling of alkynes.[10][11] For SPAAC, the synthesis of strained cyclooctynes can be complex, and these reagents can be expensive.
Can the order of reagent addition affect my CuAAC reaction?
Yes, the order of addition can be important. It is generally recommended to first mix the copper sulfate (B86663) with the ligand, then add this mixture to a solution of the azide and alkyne substrates. The reaction is then initiated by the addition of sodium ascorbate.[3][12] Adding ascorbate to a copper-containing solution in the absence of a ligand should be avoided.[3][12]
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Ratios for CuAAC Reactions
| Reagent | Recommended Concentration/Ratio | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations up to 250 µM may be needed for maximal activity.[13] |
| Sodium Ascorbate | 3- to 10-fold excess relative to Cu(II) | Acts as a reducing agent to generate and maintain Cu(I).[9] |
| Ligand (e.g., THPTA) | At least 5 equivalents relative to Cu | Stabilizes the Cu(I) catalyst and accelerates the reaction.[3] |
| Azide and Alkyne | Typically 1:1 to 1:1.5 molar ratio | An excess of one reagent may be used to drive the reaction to completion. |
Table 2: Influence of Reaction Parameters on SPAAC Kinetics
| Parameter | Observation | Reference |
| pH | Generally, higher pH (5-10) increases the reaction rate. | [5][6] |
| Temperature | Increasing temperature (e.g., from 25°C to 37°C) can increase the reaction rate. | [5][6] |
| Buffer | HEPES (pH 7) showed higher rate constants than PBS (pH 7). | [6] |
| Solvent | Aqueous buffers or mixtures of organic solvents with water are commonly used. | [5] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMF or water).
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.
-
Prepare a stock solution of copper(II) sulfate (CuSO₄·5H₂O) in water.
-
Prepare a stock solution of a suitable ligand (e.g., THPTA) in water.
-
Freshly prepare a stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide and alkyne solutions.
-
To this mixture, add the copper(II) sulfate solution followed by the ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
If necessary, purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 5-10 minutes and maintain the reaction under an inert atmosphere.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours.
-
Monitor the progress of the reaction using an appropriate analytical technique such as TLC, LC-MS, or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated. For biomolecules, purification may involve size exclusion chromatography or dialysis. For small molecules, standard techniques like column chromatography can be used.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., aqueous buffer, DMF, or DMSO).
-
Prepare a stock solution of your strained alkyne (e.g., DBCO or BCN derivative) in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the azide solution.
-
To this solution, add the strained alkyne solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 37°C). Reaction times can range from minutes to several hours depending on the reactivity of the cyclooctyne and the reactant concentrations.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or fluorescence if using a fluorogenic probe).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using methods appropriate for the target molecule, such as HPLC, size exclusion chromatography, or affinity purification.
-
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. jenabioscience.com [jenabioscience.com]
Technical Support Center: Post-Reaction Cleanup of 5-(Biotinamido)pentylazide
This guide provides researchers, scientists, and drug development professionals with strategies for removing excess 5-(Biotinamido)pentylazide following a click chemistry reaction. It includes troubleshooting advice, detailed experimental protocols, and comparative data to assist in optimizing your purification workflow.
Frequently Asked Questions (FAQs)
Q1: I'm observing high background signal in my downstream applications after biotinylating my molecule of interest. What could be the cause?
High background is often caused by the presence of unreacted this compound in your sample.[1] This excess biotin (B1667282) azide (B81097) can bind non-specifically to surfaces or detection reagents, leading to false positives or a high signal-to-noise ratio.[2] It is crucial to implement a robust purification strategy to remove any residual biotinylation reagent after the reaction is complete.
Q2: What are the most common methods for removing excess this compound?
Several effective methods are available, and the best choice depends on the nature of your biotinylated molecule (e.g., protein, nucleic acid), your sample volume, and downstream application requirements. The most common techniques include:
-
Size-Exclusion Spin Columns: A rapid and convenient method for separating larger biotinylated molecules from smaller, unreacted biotin azide.[1][2]
-
Dialysis: A well-established method suitable for larger sample volumes, where small molecules diffuse out through a semi-permeable membrane.
-
Precipitation: Techniques such as methanol-chloroform precipitation are effective for concentrating protein samples while removing small molecule contaminants.[3][4]
-
Magnetic Beads: Specialized magnetic beads can be used for the quick and efficient removal of free biotin from a solution.[5]
Q3: My protein recovery is low after the cleanup procedure. How can I improve it?
Low recovery can be a concern with any purification method. For spin columns, ensure that you are using a column with the appropriate molecular weight cutoff (MWCO) for your molecule and that you follow the manufacturer's protocol for spin times and speeds.[2] With precipitation methods, be careful not to over-dry the pellet, as this can make it difficult to resuspend.[3] If using dialysis, minimize the number of buffer exchanges to what is necessary to avoid sample loss due to non-specific binding to the dialysis membrane.[1]
Q4: Can I use streptavidin-coated beads to purify my biotinylated molecule and remove the excess biotin-azide simultaneously?
While it may seem counterintuitive, this is a common strategy. By incubating your reaction mixture with streptavidin beads, your biotinylated molecule will bind to the beads. You can then wash the beads extensively to remove all unreacted components, including the excess this compound.[6] However, subsequent elution of the biotinylated molecule from the streptavidin beads can be challenging due to the strong biotin-streptavidin interaction and may require harsh, denaturing conditions.[7] Cleavable biotin probes can be a useful alternative in such cases.[8]
Q5: Are there commercial kits available specifically for biotin removal?
Yes, several manufacturers offer kits designed for the removal of excess biotinylation reagents. These kits often utilize spin column formats with proprietary resins that have a high affinity for small molecules like biotin, while allowing for high recovery of the labeled protein.[1][2] There are also kits that use magnetic beads for rapid biotin removal.[5]
Data Presentation
The following table summarizes the performance of different methods for the removal of excess biotinylation reagents.
| Purification Method | Typical Protein Recovery | Efficiency of Small Molecule Removal | Speed | Scalability |
| Size-Exclusion Spin Columns | >90%[1] | >95%[1] | Fast (< 15 min)[2] | Low to Medium |
| Dialysis | Variable, potential for loss | High | Slow (hours to overnight) | High |
| Methanol-Chloroform Precipitation | ~80-90% | High | Moderate (~1.5 hours)[3] | Low to Medium |
| Magnetic Beads | High | High | Very Fast (< 10 min)[5] | High (96-well format) |
Experimental Protocols
Protocol 1: Removal of Excess Biotin-Azide using Size-Exclusion Spin Columns
This protocol is suitable for rapid cleanup of small to medium-sized protein samples.
Materials:
-
Biotinylated sample
-
Size-exclusion spin column with an appropriate MWCO (e.g., 7 kDa)[2]
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves twisting off the bottom closure and placing the column in a collection tube.
-
Centrifuge the column to remove the storage buffer.
-
Add your biotinylated sample to the top of the resin bed.
-
Place the column in a new collection tube and centrifuge according to the manufacturer's recommendations. The purified, biotinylated molecule will be in the eluate.
-
The unreacted this compound will be retained in the resin of the column. Discard the used spin column.
Caption: Workflow for removing excess biotin-azide using a spin column.
Protocol 2: Methanol-Chloroform Precipitation of Biotinylated Proteins
This protocol is effective for concentrating protein samples while removing small, soluble contaminants.
Materials:
-
Biotinylated protein sample
-
Methanol (B129727) (ice-cold)
-
Water
-
Microcentrifuge
Methodology:
-
To your protein sample, add 4 volumes of ice-cold methanol. Vortex thoroughly.
-
Add 1 volume of chloroform and vortex again.
-
Add 3 volumes of water and vortex to create a milky suspension.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.
-
Carefully remove the upper aqueous layer, which contains the unreacted biotin-azide.
-
A protein pellet should be visible at the interface. Add 4 volumes of ice-cold methanol to wash the pellet.
-
Centrifuge again at high speed for 5 minutes to re-pellet the protein.
-
Carefully decant the supernatant.
-
Allow the protein pellet to air dry briefly. Do not over-dry.[3]
-
Resuspend the purified protein pellet in a suitable buffer.
Caption: Workflow for protein purification via methanol-chloroform precipitation.
Protocol 3: Dialysis for Removal of Excess Biotin-Azide
This method is ideal for larger sample volumes and when a buffer exchange is also required.
Materials:
-
Biotinylated sample
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-30 kDa)
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (at least 1000x the sample volume)
Methodology:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load your sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Seal the tubing or cassette securely.
-
Place the sealed sample into a beaker containing a large volume of the desired buffer.
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for several hours to overnight.
-
For optimal removal, perform at least two to three buffer changes.
-
After the final dialysis period, carefully remove the sample from the tubing or cassette.
Caption: Workflow for removing excess biotin-azide through dialysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. Molecular Dissection of Chromatin Maturation Via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of 5-(Biotinamido)pentylazide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of 5-(Biotinamido)pentylazide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a biotinylation reagent used in "click chemistry".[1] It contains a biotin (B1667282) moiety for detection and an azide (B81097) group that can react with alkyne-modified molecules to form a stable triazole linkage.[1][2] This process, known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly selective and efficient method for labeling biomolecules.[3][4]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is often challenging due to its limited solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6] This stock solution can then be diluted into your aqueous experimental buffer.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: DMSO is the most commonly recommended solvent for preparing stock solutions of biotinylated and azide-containing reagents.[5][6][7] It is a powerful solvent for a wide range of organic molecules.[8] For optimal results, use freshly opened, anhydrous (hygroscopic) DMSO, as absorbed water can negatively impact the solubility of the compound.[9]
Q4: How should I store the this compound stock solution?
A4: Stock solutions of similar biotin labeling reagents prepared in DMSO are generally stable for several months when stored at -20°C.[6][7] Some suppliers recommend storing the solid compound at -20°C for long-term storage (1-2 years) and at 4°C for short-term use (1-2 weeks).[10]
Q5: Can I use solvents other than DMSO?
A5: While DMSO is the primary recommendation, DMF is also a suitable alternative for dissolving many biotinylation reagents.[5][6] For some applications requiring a less organic solvent system, a mixture of co-solvents and surfactants can be employed, though this may require optimization.[9][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The final concentration of the reagent in the aqueous buffer is above its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound in your experiment. 2. Increase the percentage of DMSO in the final reaction mixture, but be mindful of its potential effects on your biological system.[12] 3. Consider using a co-solvent system (e.g., with PEG300 and a surfactant like Tween-80) to improve solubility in the final aqueous solution.[9][11] |
| Inconsistent experimental results | The this compound stock solution may not be fully dissolved or may have degraded. The DMSO used may have absorbed water. | 1. Ensure the stock solution is completely dissolved. Gentle warming or sonication can aid dissolution.[9] 2. Always use fresh, anhydrous DMSO to prepare stock solutions.[9] 3. Prepare fresh stock solutions more frequently. |
| Low or no signal in my click chemistry reaction | Poor solubility of the azide reagent leading to a lower effective concentration. Degradation of the azide reagent. Issues with the click chemistry reaction components. | 1. Confirm the complete dissolution of your this compound stock solution. 2. Verify the quality of your other click chemistry reagents (e.g., copper catalyst, reducing agent, alkyne-tagged molecule). 3. Optimize the reaction conditions, such as reagent concentrations and incubation time. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 354.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.54 mg.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the reagent.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
General Protocol for a Copper-Catalyzed Click Chemistry (CuAAC) Reaction
Materials:
-
Alkyne-labeled biomolecule in a compatible buffer
-
10 mM this compound in DMSO stock solution
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper ligand solution (e.g., THPTA or TBTA)
Procedure:
-
To your alkyne-labeled biomolecule, add the copper ligand.
-
Add the this compound stock solution to the desired final concentration.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature for the optimized duration (typically 30-60 minutes).
-
Proceed with downstream applications, such as protein purification or detection.
Visualizations
Caption: Experimental workflow for using this compound.
References
- 1. This compound, 1349190-76-6 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. abpbio.com [abpbio.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. dojindo.com [dojindo.com]
- 7. dojindo.com [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1349190-76-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cell Toxicity in Copper-Catalyzed Click Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing cell toxicity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments for live-cell applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell toxicity in copper-catalyzed click chemistry?
A1: The primary cause of cytotoxicity in copper-catalyzed click chemistry is the copper(I) catalyst.[1] Copper(I) can generate reactive oxygen species (ROS) by catalyzing the reduction of oxygen, particularly in the presence of a reducing agent like sodium ascorbate (B8700270) which is used to maintain copper in its active +1 oxidation state.[2][3] These ROS can cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death.[1]
Q2: What are the main strategies to minimize copper-induced cytotoxicity?
A2: There are three main strategies to mitigate copper-induced cell toxicity:
-
Use of Chelating Ligands: Water-soluble ligands can stabilize the Cu(I) ion, which not only accelerates the reaction but also protects cells from ROS-induced damage.[2][3][4]
-
Reduction of Copper Concentration: Lowering the concentration of copper used in the reaction can directly reduce its toxic effects.[4]
-
Use of Copper-Chelating Azides: Azides containing a copper-chelating moiety can increase the effective copper concentration at the reaction site, allowing for a significant reduction in the overall copper concentration needed.[4][5][6]
-
Copper-Free Click Chemistry: As an alternative, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which does not require a copper catalyst and is therefore inherently more biocompatible for in vivo and live-cell applications.[1]
Q3: Which copper-chelating ligands are recommended for live-cell applications?
A3: Several water-soluble ligands are effective in reducing copper toxicity. The most commonly used and recommended ligands are THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), and BTTES (2,2',2''-(azanetriyl)tris(ethane-1,1-diyl) bis(tert-butyl) tris((1-sulfonatoethyl-1H-1,2,3-triazol-4-yl)methyl)amine)).[7][8] BTTAA and BTTES have been shown to be particularly effective, allowing for high reaction efficiency at very low copper concentrations with minimal cytotoxicity.[7]
Q4: What is the optimal ligand-to-copper ratio to minimize toxicity?
A4: A ligand-to-copper ratio of 5:1 is often recommended to ensure the copper is sufficiently chelated, thereby protecting the cells.[2][9] However, the optimal ratio can vary depending on the specific ligand and experimental conditions.
Q5: Can I perform copper-catalyzed click chemistry in a medium containing serum?
A5: Yes, but with caution. Components in serum can potentially interact with the copper catalyst. It is advisable to perform the reaction in a serum-free medium or buffer if possible. If serum is required, optimization of the reaction conditions, including copper and ligand concentrations, may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Low Viability | Copper concentration is too high. | Reduce the copper concentration. For many cell lines, concentrations between 10-50 µM are well-tolerated, especially with an appropriate ligand.[2][4] |
| Inadequate chelation of copper. | Ensure the correct ligand-to-copper ratio is used (typically 5:1).[2][9] Pre-mixing the copper and ligand before adding them to the cells is also recommended.[2][9] | |
| The chosen ligand is not effective enough. | Switch to a more biocompatible and efficient ligand such as BTTAA or BTTES.[7] | |
| Generation of reactive oxygen species (ROS). | Use a sacrificial reductant like aminoguanidine (B1677879) in the reaction mixture.[2][9] Ensure the sodium ascorbate solution is freshly prepared. | |
| Low Labeling Efficiency | Copper concentration is too low. | While reducing copper minimizes toxicity, it can also slow down the reaction. If viability is high but labeling is low, a modest increase in copper concentration may be necessary. |
| The reaction time is too short. | Increase the incubation time. However, be mindful that longer exposure to the reaction components can increase toxicity. | |
| Inefficient ligand. | Use a ligand that is known to accelerate the reaction, such as BTTAA or BTTES.[7] | |
| Inaccessible azide (B81097) or alkyne groups. | Ensure that the azide or alkyne moieties on your biomolecule are accessible for the click reaction. Steric hindrance can be a limiting factor. | |
| Inconsistent Results | Reagent degradation. | Prepare fresh solutions of sodium ascorbate and other temperature- or light-sensitive reagents for each experiment. |
| Variation in cell health. | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. |
Quantitative Data
Table 1: Effect of Copper Concentration and THPTA Ligand on Cell Viability
| Cell Line | Copper Sulfate (B86663) (µM) | Ligand:Copper Ratio | Cell Viability (%) |
| HeLa | 50 | 0:1 | ~60% |
| 50 | 5:1 | >95% | |
| 100 | 0:1 | ~40% | |
| 100 | 5:1 | >95% | |
| CHO | 50 | 0:1 | ~70% |
| 50 | 5:1 | >95% | |
| 100 | 0:1 | ~50% | |
| 100 | 5:1 | >95% | |
| Jurkat | 50 | 0:1 | ~55% |
| 50 | 5:1 | >95% | |
| 100 | 0:1 | ~30% | |
| 100 | 5:1 | >95% | |
| Data is approximate and compiled from studies using a 5-minute incubation with the click reaction components.[2] |
Table 2: Comparison of Different Ligands on Jurkat Cell Proliferation
| Ligand | Copper (I) (µM) | Relative Proliferation Rate |
| Untreated Control | 0 | Normal |
| THPTA | 50 | Normal |
| BTTAA | 50 | Normal |
| BTTES | 50 | Normal |
| TBTA | 50 | Slower than control |
| Cell proliferation was monitored over 4 days.[7] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of your click chemistry reagents.
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Click chemistry reagents to be tested (Copper sulfate, ligand, sodium ascorbate)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Prepare your click chemistry reaction mixtures with varying concentrations of copper and ligand. Remember to include a "no copper" control and a "cells only" control.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the prepared click reaction mixtures to the respective wells and incubate for the desired reaction time (e.g., 5-30 minutes) at the appropriate temperature.
-
Remove the reaction mixtures, wash the cells twice with PBS, and add fresh complete culture medium.
-
Incubate the cells for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Protocol 2: Live-Cell Labeling using Copper-Catalyzed Click Chemistry
This protocol provides a starting point for labeling metabolically tagged biomolecules on the surface of live cells.
Materials:
-
Cells cultured with an azide- or alkyne-modified metabolic precursor (e.g., Ac4ManNAz)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Copper (II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Alkyne- or azide-functionalized detection reagent (e.g., a fluorescent dye)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Aminoguanidine stock solution (optional, 100 mM in water)
Procedure:
-
Grow cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
Gently wash the cells twice with DPBS.
-
In a separate tube, prepare the click reaction cocktail on ice. For a final volume of 1 mL, you can add the components in the following order:
-
Add freshly prepared sodium ascorbate to the cocktail to a final concentration of 2.5 mM.[2][9] Mix gently.
-
Add the reaction cocktail to the cells and incubate at 4°C for 5-15 minutes to minimize endocytosis.[2]
-
Gently aspirate the reaction cocktail and wash the cells three times with DPBS.
-
The cells are now ready for downstream analysis (e.g., fixation and imaging).
Visualizations
Caption: Signaling pathway of copper-induced cell toxicity.
References
- 1. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
impact of spacer arm length on biotin-azide probe efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of biotin-azide probes, with a specific focus on the impact of spacer arm length on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the function of a spacer arm in a biotin-azide probe?
A1: A spacer arm in a biotin-azide probe is a chemical linker that separates the biotin (B1667282) moiety from the azide (B81097) group. Its primary function is to alleviate steric hindrance. The biotin-binding sites on avidin (B1170675) and streptavidin are located deep within the protein structure.[1] A spacer arm extends the biotin outward, making it more accessible to these binding pockets and reducing the potential for the target molecule to interfere with the biotin-streptavidin interaction.[2][3]
Q2: How does the length of the spacer arm affect the efficiency of a biotin-azide probe?
A2: Generally, a longer spacer arm leads to higher binding efficiency between the biotinylated molecule and streptavidin. This is because longer spacers are more effective at overcoming the steric hindrance caused by bulky target molecules, allowing the biotin to reach the binding site of streptavidin more easily.[3][4] Studies have shown a better dose-response curve in biotin assays as the spacer arm length increases.[4] However, excessively long and flexible spacers can sometimes lead to undesirable interactions or a decrease in binding efficiency.[5]
Q3: What are the different types of spacer arms available for biotin-azide probes?
A3: Biotin-azide probes are available with a variety of spacer arms to suit different experimental needs. Common types include:
-
Alkyl Chains: These are simple, hydrocarbon-based spacers of varying lengths (e.g., C3, C6, C11).[6]
-
Polyethylene (B3416737) Glycol (PEG) Spacers: These spacers consist of repeating ethylene (B1197577) glycol units (e.g., PEG3, PEG4, PEG12).[7] PEG spacers are known to increase the hydrophilicity and solubility of the probe and the resulting conjugate, which can also help to reduce non-specific binding.[2][7]
-
Cleavable Spacers: Some probes incorporate linkers that can be cleaved under specific conditions (e.g., photocleavable linkers or linkers with disulfide bonds).[8][9] This feature is particularly useful for applications requiring the release of the captured biomolecule after affinity purification.[8]
Q4: When should I choose a PEG spacer over a simple alkyl chain?
A4: A PEG spacer is often preferred when working with sensitive biological samples or when non-specific binding is a concern. The hydrophilic nature of PEG can help to prevent the aggregation of labeled proteins and reduce background signal.[2][3] If your target molecule is prone to precipitation or if you are experiencing high non-specific binding with an alkyl spacer, switching to a PEG-containing biotin-azide probe may improve your results.
Q5: Can the spacer arm itself interact non-specifically with other molecules?
A5: Yes, particularly long and hydrophobic alkyl spacers have the potential to interact non-specifically with proteins or other components in a complex mixture, which can lead to false-positive results.[5] Hydrophilic and more rigid spacers are generally less prone to such interactions.[5]
Troubleshooting Guides
Issue 1: Low or No Signal After Biotin-Azide Labeling and Streptavidin Detection
| Possible Cause | Troubleshooting Step |
| Inefficient Click Chemistry Reaction | - Ensure all click chemistry reagents (copper catalyst, reducing agent, ligand) are fresh and of high quality.[10] - Optimize the concentrations of the biotin-azide probe and the copper catalyst. A molar excess of the biotin-azide probe is often recommended.[10] - Verify that the pH of the reaction buffer is within the optimal range for click chemistry (typically pH 4-11).[11] - Remove any interfering substances, such as DTT or other reducing agents, from your sample before initiating the click reaction.[10] |
| Steric Hindrance | - The spacer arm of your biotin-azide probe may be too short for your specific target molecule.[3] Consider using a probe with a longer spacer arm (e.g., a long-chain alkyl or a PEG spacer).[3][4] |
| Degraded Biotin-Azide Probe | - Store the biotin-azide probe according to the manufacturer's instructions, typically protected from light and moisture at -20°C.[12] - Prepare fresh solutions of the probe for each experiment. |
| Problem with Streptavidin Binding | - Ensure the streptavidin conjugate is active and has not expired. - Include appropriate blocking steps in your protocol to prevent non-specific binding of streptavidin to surfaces.[13] |
Issue 2: High Background or Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Non-Specific Adsorption of the Biotin-Azide Probe | - If using a hydrophobic alkyl spacer, consider switching to a more hydrophilic PEG spacer to reduce non-specific interactions.[2][5] - Optimize the concentration of the biotin-azide probe; use the lowest concentration that still provides a robust specific signal. |
| Non-Specific Binding of Streptavidin | - Use a high-quality streptavidin conjugate. - Optimize your blocking and washing steps. Increase the number of washes or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[13] - Consider using NeutrAvidin, which has a more neutral isoelectric point and may exhibit lower non-specific binding than streptavidin in some applications.[14] |
| Contamination of Reagents | - Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of spacer arm length on biotin-streptavidin interactions.
Table 1: Impact of Spacer Arm Length on HRP-Streptavidin Binding [4]
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative HRP-Streptavidin Binding (Absorbance at 490 nm) |
| PFP-biotin | 0.96 | ~0.4 |
| NHS-biotin | 1.35 | ~0.6 |
| Sulfo-NHS-LC-biotin | 2.24 | ~1.0 |
| NHS-LC-LC-biotin | 3.05 | ~1.4 |
Data adapted from a study evaluating biotinylated microplates. Higher absorbance indicates greater binding of HRP-streptavidin.
Table 2: Comparison of Different Spacer Types on Aptamer-Amphiphile Binding Affinity [15]
| Spacer Type | Description | Relative Binding Affinity (Compared to No Spacer) |
| No Spacer | Direct conjugation | 1.0 |
| Alkyl (C12, C24) | Hydrophobic chains | Lowest affinity |
| PEG (PEG4, PEG8, PEG24) | Hydrophilic chains | Improved affinity over alkyl spacers |
| Oligonucleotide (T5, T10, A10) | DNA-based spacers | Highest affinity |
This table provides a qualitative comparison from a study on aptamer-amphiphiles, indicating that both the length and the chemical nature of the spacer significantly impact binding.
Experimental Protocols
Protocol 1: General Procedure for Biotin-Azide Labeling of Alkyne-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and biotin-azide probe used.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Biotin-azide probe with desired spacer arm (dissolved in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand solution (e.g., 100 mM THPTA in water)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine your alkyne-modified protein sample with a buffer to achieve the desired final reaction volume.
-
Addition of Biotin-Azide: Add the biotin-azide probe to the protein solution. A final concentration in the range of 20-100 µM is a good starting point.
-
Addition of Ligand: Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.
-
Addition of Copper Catalyst: Add the CuSO4 solution to the mixture.
-
Initiation of Reaction: To start the click reaction, add the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, protected from light. Longer incubation times may improve labeling efficiency.[16]
-
Removal of Excess Reagents: After the reaction is complete, remove unreacted biotin-azide and copper catalyst by methods such as dialysis, spin filtration, or protein precipitation.
-
Downstream Analysis: The biotinylated protein is now ready for downstream applications, such as affinity purification with streptavidin beads or detection via Western blot using a streptavidin-HRP conjugate.
Protocol 2: Streptavidin-Biotin Binding Assay for Quantifying Labeling Efficiency
This protocol can be used to assess the relative efficiency of biotin-azide probes with different spacer arms.
Materials:
-
Biotinylated protein samples (from Protocol 1)
-
Streptavidin-coated microplate or streptavidin magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated streptavidin
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Blocking: If using a streptavidin-coated plate, block the wells with Blocking Buffer for 1 hour at room temperature to minimize non-specific binding. If using beads, perform blocking in a tube.
-
Washing: Wash the wells/beads three times with Wash Buffer.[17]
-
Binding of Biotinylated Protein: Add serial dilutions of your biotinylated protein samples to the wells/beads and incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the wells/beads three times with Wash Buffer to remove any unbound protein.
-
Detection: Add HRP-conjugated streptavidin (diluted in Blocking Buffer) to each well/tube and incubate for 1 hour at room temperature.
-
Washing: Wash the wells/beads thoroughly with Wash Buffer (at least five times).
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add Stop Solution to each well to quench the reaction (the color will turn yellow).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the signal will be proportional to the amount of biotinylated protein captured, allowing for a comparison of labeling efficiency between different biotin-azide probes.
Visualizations
Caption: Experimental workflow for biotin-azide labeling and affinity purification.
Caption: Impact of spacer arm length on steric hindrance and binding efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Simple azide labeling of biotin-binding proteins using microbial transglutaminase: A practical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of polyethylene glycol, alkyl, and oligonucleotide spacers on the binding, secondary structure, and self-assembly of fractalkine binding FKN-S2 aptamer-amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: 5-(Biotinamido)pentylazide vs. Amine- and Sulfhydryl-Reactive Probes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for elucidating biological processes and developing novel therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to proteins, nucleic acids, and other molecules, is a cornerstone technique for their detection, purification, and analysis. The choice of biotinylation reagent is critical and dictates the specificity, efficiency, and potential impact on the biological activity of the target molecule. This guide provides a comprehensive comparison of three major classes of biotinylation reagents: azide-functionalized probes for click chemistry, N-hydroxysuccinimide (NHS) esters for primary amines, and maleimides for sulfhydryl groups, with a focus on 5-(Biotinamido)pentylazide as a prime example of a click chemistry reagent.
This guide will delve into the underlying chemistries, comparative performance data, and detailed experimental protocols for each of these biotinylation strategies to empower researchers in selecting the optimal tool for their specific application.
Executive Summary: A Comparative Overview
The selection of a biotinylation reagent hinges on the available functional groups on the target biomolecule, the desired specificity of labeling, and the tolerance of the biological system to the reaction conditions. The following table provides a high-level comparison of the three main types of biotinylation reagents.
| Feature | This compound (Click Chemistry) | NHS-Ester Biotin Reagents | Maleimide (B117702) Biotin Reagents |
| Target Functional Group | Terminal Alkyne | Primary Amines (-NH₂) | Sulfhydryls (-SH) |
| Specificity | High (Bioorthogonal) | Moderate (Lysine residues are abundant) | High (Cysteine residues are less frequent) |
| Reaction pH | 4.0-12.0 | 7.0-9.0 | 6.5-7.5 |
| Reaction Speed | Fast to Very Fast (with copper catalyst) | Moderate | Fast |
| Site-Specificity | High (Requires introduction of alkyne) | Low (Random labeling of available lysines) | Moderate (Targets available cysteines) |
| Potential for Protein Perturbation | Low | Moderate to High | Moderate |
| Workflow Complexity | Two-step (alkyne introduction and click reaction) | One-step | One-step (may require reduction of disulfides) |
In-Depth Analysis of Biotinylation Chemistries
This compound: The Power of Click Chemistry
This compound is a biotinylation reagent that utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This approach offers exceptional specificity as the azide (B81097) and alkyne functional groups are largely absent in biological systems, thus minimizing off-target labeling.
The labeling process is a two-step procedure. First, a terminal alkyne must be introduced into the target biomolecule. This can be achieved through metabolic labeling with an alkyne-modified precursor or by chemical modification. Subsequently, the alkyne-tagged molecule is reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.
Advantages:
-
High Specificity: The bioorthogonal nature of the click reaction ensures that biotinylation occurs only at the intended alkyne sites.[1][2]
-
High Efficiency: The CuAAC reaction is known for its high yields and fast reaction kinetics.[2]
-
Biocompatibility: The reaction can be performed in aqueous buffers and under mild conditions, making it suitable for use with sensitive biological samples.
Limitations:
-
Two-Step Process: Requires prior introduction of an alkyne handle.
-
Copper Cytotoxicity: The copper catalyst can be toxic to living cells, although the use of copper-chelating ligands can mitigate this issue.
NHS-Ester Biotin Reagents: The Workhorse for Amine Labeling
N-hydroxysuccinimide (NHS) esters of biotin are the most widely used class of biotinylation reagents. They react efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3]
This method is straightforward and generally effective for most proteins due to the abundance of lysine residues on their surfaces. However, this can also lead to a lack of specificity, resulting in a heterogeneous population of biotinylated proteins with varying numbers of biotin molecules attached at different positions. This random labeling can potentially interfere with the protein's function, particularly if lysine residues are present in the active or binding sites.[4]
Advantages:
-
Simple One-Step Reaction: A straightforward and well-established protocol.
-
High Degree of Labeling: The abundance of primary amines on most proteins allows for the incorporation of multiple biotin molecules, which can be advantageous for signal amplification in detection assays.
Limitations:
-
Lack of Specificity: Randomly labels all accessible primary amines.[5]
-
Potential for Functional Disruption: Modification of critical lysine residues can alter protein activity.[4]
-
pH Sensitivity: The reaction is highly pH-dependent, with an optimal range of 7.0-9.0. Hydrolysis of the NHS ester is a competing reaction that increases at higher pH.
Maleimide Biotin Reagents: Targeting Cysteine Residues
Maleimide-activated biotin reagents are highly specific for sulfhydryl groups found in the side chains of cysteine residues. This reaction forms a stable thioether bond and is typically performed at a slightly acidic to neutral pH (6.5-7.5).
Due to the lower abundance of cysteine residues compared to lysine, maleimide-based biotinylation often results in a more controlled and less heterogeneous labeling pattern. However, many cysteine residues are involved in disulfide bonds and are not available for labeling without a prior reduction step.
Advantages:
-
High Specificity: Selectively targets sulfhydryl groups.
-
More Controlled Labeling: The lower abundance of cysteine often leads to a more defined labeling pattern.
Limitations:
-
Requires Available Free Thiols: Cysteine residues may be in disulfide bonds and require reduction.
-
Potential for Disruption: Cysteine residues can be critical for protein structure and function.
Quantitative Performance Comparison
While direct head-to-head comparative studies under identical conditions are limited, the following table summarizes typical performance characteristics based on available data and the underlying chemical principles. The efficiency and degree of labeling are highly dependent on the specific protein and reaction conditions.
| Parameter | This compound | NHS-Ester Biotin | Maleimide Biotin |
| Typical Molar Ratio (Reagent:Protein) | 1.5 - 5 fold excess (to alkyne) | 10 - 20 fold excess | 10 - 20 fold excess |
| Typical Reaction Time | 30 - 60 minutes | 30 - 120 minutes | 60 - 120 minutes |
| Achievable Biotin-to-Protein Ratio | 1 (for site-specific) to variable | 1 - 20+ | 1 - 5+ |
| Labeling Efficiency | >90% (of alkyne sites) | Variable (30-70% of antibodies) | Variable |
Note: The biotin-to-protein ratio for NHS-ester and maleimide reagents can be controlled to some extent by adjusting the molar excess of the reagent and the reaction time.
Experimental Protocols
General Considerations for All Biotinylation Reactions:
-
Buffer Selection: Ensure the reaction buffer is free of components that can compete with the labeling reaction (e.g., Tris or glycine (B1666218) for NHS-ester reactions; free thiols for maleimide reactions).
-
Protein Purity and Concentration: Use purified protein at a suitable concentration (typically 1-10 mg/mL).
-
Removal of Excess Reagent: After the reaction, it is crucial to remove unreacted biotinylation reagent to prevent interference in downstream applications. This is typically done using desalting columns or dialysis.
-
Quantification of Biotinylation: The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or more sensitive fluorescent-based methods.[6][7] Mass spectrometry can also be used for precise quantification and identification of biotinylation sites.[6][7]
Protocol 1: Biotinylation of an Alkyne-Modified Protein using this compound (CuAAC)
This protocol assumes the protein of interest has been pre-functionalized with a terminal alkyne.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM.
-
Add the this compound stock solution to a final concentration of 100-500 µM (a 5- to 10-fold molar excess over the protein).
-
Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ stock to the THPTA stock to achieve a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
-
Quantification:
-
Determine the protein concentration and the degree of biotinylation using a suitable assay.
-
Protocol 2: Biotinylation of a Protein using an NHS-Ester Biotin Reagent
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester Biotin Reagent (e.g., NHS-Biotin)
-
DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
-
Prepare Biotin Reagent:
-
Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quench Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess biotin reagent and quenching buffer using a desalting column.
-
Protocol 3: Biotinylation of a Protein using a Maleimide Biotin Reagent
Materials:
-
Protein containing free sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide Biotin Reagent
-
DMSO or DMF
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column
Procedure:
-
Prepare Protein Sample:
-
Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-5 mg/mL.
-
(Optional) If the cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.
-
-
Prepare Biotin Reagent:
-
Dissolve the maleimide biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL immediately before use.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted maleimide-biotin by gel filtration or dialysis.
-
Visualizing the Chemistries and Workflows
To further clarify the discussed concepts, the following diagrams illustrate the chemical reactions and experimental workflows.
Figure 1. Chemical structures of representative biotinylation reagents.
References
- 1. scispace.com [scispace.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Deeper Proteomic Insights: A Comparative Guide to Cleavable Biotin-Azide Probes
For researchers, scientists, and drug development professionals navigating the complex world of proteomics, the choice of enrichment tools can significantly impact experimental outcomes. This guide provides a comprehensive comparison of cleavable biotin-azide probes, highlighting their advantages over traditional non-cleavable alternatives and offering a detailed look at the performance of different cleavable linker chemistries. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this guide aims to empower researchers to select the optimal tools for their specific proteomic investigations.
The use of biotin-azide probes in conjunction with "click chemistry" has become a cornerstone of modern proteomics for the enrichment and identification of target proteins. The bioorthogonal nature of the azide-alkyne cycloaddition allows for the specific labeling of proteins of interest in complex biological systems. Subsequent enrichment using the high-affinity interaction between biotin (B1667282) and streptavidin enables the isolation of these labeled proteins for downstream analysis by mass spectrometry.
However, the very strength of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) presents a significant challenge for the elution of captured proteins.[1] Traditional methods require harsh, denaturing conditions that can lead to the co-elution of non-specifically bound proteins and streptavidin itself, complicating downstream analysis and potentially leading to the loss of valuable information.[2]
The Cleavable Advantage: Milder Elution and Cleaner Results
Cleavable biotin-azide probes address this fundamental limitation by incorporating a linker between the biotin and azide (B81097) moieties that can be selectively broken under specific, mild conditions. This allows for the efficient release of the captured protein of interest, leaving the biotin tag and streptavidin resin behind. The primary advantages of this approach include:
-
Reduced Contamination: Milder elution conditions significantly decrease the co-purification of non-specifically bound proteins and endogenous biotinylated proteins, leading to cleaner samples for mass spectrometry.[2]
-
Improved Protein Recovery: By avoiding harsh denaturing conditions, the integrity of the captured proteins is better preserved, leading to more efficient recovery and identification.[3]
-
Compatibility with Mass Spectrometry: The elution buffers used for cleavable probes are generally more compatible with downstream mass spectrometry analysis, eliminating the need for additional cleanup steps that can lead to sample loss.[3]
-
Small Mass Remnants: Upon cleavage, a small, defined chemical remnant is left on the labeled protein. This small mass tag is less likely to interfere with peptide fragmentation and identification by mass spectrometry compared to the entire biotin probe.[4][5]
Comparative Analysis of Cleavable Linker Chemistries
Several types of cleavable linkers are available, each with its own mechanism of cleavage and associated advantages and disadvantages. The choice of linker can significantly impact the efficiency of protein recovery and the overall success of a proteomics experiment. Here, we compare some of the most common cleavable linkers.
| Linker Type | Cleavage Condition | Advantages | Disadvantages |
| Acid-Cleavable (e.g., DADPS) | 10% Formic Acid | Highly efficient cleavage under mild acidic conditions.[4][5] Leaves a small mass tag (143 Da for DADPS).[4][5] Outperforms other linkers in some comparative studies in terms of identification yield and reproducibility.[6][7] | Potential for unwanted side reactions (e.g., formate (B1220265) adducts).[6][7] May not be suitable for acid-sensitive proteins or modifications.[6][7] |
| Photo-Cleavable (PC) | UV irradiation (e.g., 365 nm) | Cleavage is triggered by light, offering spatial and temporal control. | Can be less efficient than chemical cleavage methods. May require specialized equipment. |
| Reduction-Cleavable (e.g., Diazo, Disulfide) | Sodium dithionite (B78146) (for Diazo), DTT/TCEP (for Disulfide) | Utilizes common and mild reducing agents. | Can have lower cleavage efficiency compared to acid-cleavable linkers in some applications.[8] May not be compatible with redox-sensitive proteins. |
| Enzyme-Cleavable (e.g., TEV) | Specific protease (e.g., TEV protease) | Highly specific cleavage at a defined recognition sequence. | Requires the addition of a protease, which may need to be removed later. The linker itself is larger due to the recognition sequence.[9] |
A study comparing the performance of dialkoxydiphenylsilane (DADPS) and azobenzene (B91143) (AZO) cleavable linkers for profiling the cellular cysteinome found that the DADPS linker enabled the identification of a significantly higher number of unique cysteine residues.[10][11] Another comprehensive study benchmarked five commercially available cleavable biotin tags and concluded that an acid-cleavable DADPS linker, particularly in a "protein 'click', peptide 'capture'" workflow, demonstrated superior performance in terms of enrichment efficiency, identification yield, and reproducibility.[6][7]
Experimental Workflows and Protocols
The general workflow for using cleavable biotin-azide probes in a proteomics experiment is depicted below. This is followed by a generalized experimental protocol.
Generalized Experimental Protocol
1. Labeling of Target Proteins:
-
Metabolic Labeling: Introduce a bioorthogonal amino acid (e.g., an alkyne-containing methionine analog) into proteins during cell culture.
-
Activity-Based Protein Profiling (ABPP): Treat cell lysates or intact cells with an alkyne-functionalized activity-based probe that covalently modifies the active site of a target enzyme class.[12]
-
Click Chemistry Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
To the cell lysate containing the alkyne-labeled proteins, add the cleavable biotin-azide probe.
-
Add the copper(I) catalyst, typically pre-mixed with a copper-chelating ligand (e.g., TBTA) to stabilize the copper(I) oxidation state and improve reaction efficiency.
-
Add a reducing agent (e.g., sodium ascorbate) to reduce any copper(II) to the active copper(I) state.
-
Incubate the reaction mixture to allow for the cycloaddition reaction to proceed, resulting in the covalent attachment of the cleavable biotin probe to the target proteins.
-
2. Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads or agarose (B213101) resin to the reaction mixture.
-
Incubate to allow for the high-affinity binding of the biotinylated proteins to the streptavidin.
-
Wash the beads extensively with a series of buffers (e.g., PBS with low concentrations of SDS) to remove non-specifically bound proteins.
3. Cleavage and Elution:
-
Resuspend the beads in the appropriate cleavage buffer based on the linker chemistry (e.g., 10% formic acid for a DADPS linker).[4][5]
-
Incubate under the recommended conditions (e.g., 30 minutes at room temperature) to cleave the linker and release the target proteins from the beads.[4][5]
-
Separate the supernatant containing the eluted proteins from the beads.
4. Sample Preparation for Mass Spectrometry:
-
Neutralize the eluted protein solution if an acidic cleavage buffer was used.
-
Perform a buffer exchange to a digestion-compatible buffer.
-
Reduce and alkylate the cysteine residues.
-
Digest the proteins into peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
5. LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled peptides and proteins using appropriate database search algorithms, specifying the mass of the remnant tag as a variable modification.
Alternative Enrichment Strategies
While biotin-streptavidin remains a widely used system, alternative methods are emerging. These include:
-
Immunoaffinity Fluorescent Tags (IAF): These tags, such as coumarin, can be used for both fluorescence imaging and antibody-based immunoprecipitation, which can offer cleaner enrichment than biotin-streptavidin in some cases.[13]
-
Click-on-Resin: This approach involves reacting an azide-tagged probe with an alkyne-functionalized resin, allowing for simultaneous capture and enrichment without the need for biotin.[13][14]
Conclusion
Cleavable biotin-azide probes represent a significant advancement in chemical proteomics, enabling cleaner, more efficient, and more reliable identification of labeled proteins. By overcoming the limitations of the strong biotin-streptavidin interaction, these tools provide researchers with a powerful means to explore the proteome with greater depth and precision. The choice of cleavable linker should be carefully considered based on the specific experimental goals and the nature of the target proteins and their modifications. As research in this area continues, the development of new and improved cleavable linkers will undoubtedly further expand the capabilities of chemical proteomics.
References
- 1. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
comparing CuAAC and SPAAC for labeling with 5-(Biotinamido)pentylazide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Among the arsenal (B13267) of bioconjugation techniques, "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool. This guide provides an objective, data-driven comparison of CuAAC and SPAAC for the specific application of labeling with 5-(Biotinamido)pentylazide, a commonly used biotinylation reagent.
The choice between CuAAC and SPAAC is not merely one of preference but is dictated by the experimental context, especially when working with sensitive biological systems. While CuAAC boasts rapid kinetics, its reliance on a copper catalyst introduces concerns about cytotoxicity. In contrast, SPAAC offers a bioorthogonal, catalyst-free alternative, albeit sometimes at the cost of reaction speed and the use of bulkier reagents. This comparison aims to illuminate the strengths and weaknesses of each method, supported by experimental data and detailed protocols, to guide the selection of the optimal labeling strategy.
Quantitative Performance at a Glance
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for both CuAAC and SPAAC in the context of bioconjugation.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, limiting in vivo applications without careful ligand selection. | Generally considered highly biocompatible and suitable for live-cell and in vivo studies. |
| Reaction Kinetics (Second-Order Rate Constant) | Generally very fast (10 to 10⁴ M⁻¹s⁻¹). Can be ligand-accelerated. | Highly dependent on the cyclooctyne (B158145) used, ranging from slow to very rapid (e.g., 1.2 x 10⁻³ M⁻¹s⁻¹ for some). |
| Labeling Efficiency | Often higher in in vitro settings. A comparative proteomics study identified 229 O-GlcNAc modified proteins with CuAAC versus 188 with SPAAC. | Can be highly efficient, but may be lower than CuAAC in some in vitro applications. |
| Reagents | Requires an azide (B81097), a terminal alkyne, a copper(I) source (often from a Cu(II) salt like CuSO₄ with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA, BTTAA). | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | Copper can catalyze the generation of reactive oxygen species (ROS), potentially damaging biomolecules. Thiol-containing proteins can also lead to off-target reactions. | Some strained alkynes can exhibit off-target reactivity, particularly with thiol-containing proteins. |
| Regioselectivity | High, exclusively yielding the 1,4-regioisomer of the triazole product. | Yields a mixture of regioisomers (1,4 and 1,5), depending on the cyclooctyne. |
Visualizing the Chemical Pathways
To better understand the underlying mechanisms and experimental workflows, the following diagrams illustrate the signaling pathways for both CuAAC and SPAAC reactions.
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Caption: General experimental workflow for a SPAAC bioconjugation reaction.
Detailed Experimental Protocols
For reproducible and successful labeling, detailed methodologies are crucial. The following protocols provide a starting point for labeling a generic protein with this compound using either CuAAC or SPAAC.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing a terminal alkyne with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)
-
Sodium ascorbate (freshly prepared stock solution in water)
-
Aminoguanidine (B1677879) (optional, to prevent oxidative damage)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution to a final concentration of 28.6 µM.
-
Add the this compound stock solution to a final concentration of 50 µM.
-
Prepare a premixed solution of CuSO₄ and THPTA. Add this to the reaction mixture to achieve final concentrations of 0.10 mM CuSO₄ and 0.50 mM THPTA (a 1:5 copper to ligand ratio).
-
(Optional) Add aminoguanidine to a final concentration of 5 mM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1 hour. To minimize oxygen introduction, the tube can be sealed.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the biotinylated protein from excess reagents and catalyst using a desalting column or dialysis.
Protocol 2: SPAAC Labeling of a DBCO-Modified Protein
This protocol outlines the catalyst-free labeling of a protein modified with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (stock solution in DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, prepare the solution of the DBCO-modified protein.
-
Add the this compound stock solution to the protein solution. A 1.5 to 3-fold molar excess of the azide relative to the DBCO-protein is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.
-
The reaction proceeds to completion without the need for quenching.
-
Purify the biotinylated protein from unreacted this compound using a desalting column or dialysis.
Concluding Remarks: A Matter of Context
The decision to employ CuAAC or SPAAC for labeling with this compound is fundamentally context-dependent. For in vitro applications where speed and high efficiency are the primary concerns, and the potential for copper-induced side reactions can be managed, CuAAC presents a robust and effective option. Its faster kinetics and the lower cost of terminal alkynes compared to strained cyclooctynes are significant advantages.
However, for applications involving live cells, in vivo studies, or sensitive biomolecules susceptible to oxidative damage, the biocompatibility of SPAAC makes it the unequivocally superior choice. The absence of a cytotoxic copper catalyst ensures that the biological system remains unperturbed, a critical factor for obtaining physiologically relevant data. While SPAAC may exhibit slower kinetics and require the use of more expensive and sterically demanding cyclooctyne reagents, the trade-off is often necessary to preserve the integrity of the biological sample. Ultimately, a thorough understanding of the experimental goals and the limitations of each technique will empower researchers to make an informed decision and achieve reliable and meaningful results in their labeling studies.
Navigating Bioorthogonal Labeling: A Comparative Guide to Alternatives for 5-(Biotinamido)pentylazide
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of a labeling reagent is paramount to experimental success. While 5-(Biotinamido)pentylazide has been a long-standing workhorse for introducing biotin (B1667282) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a burgeoning landscape of alternative strategies offers significant advantages in terms of reaction speed, biocompatibility, and experimental design flexibility. This guide provides an objective comparison of the leading alternatives, supported by quantitative data and detailed experimental protocols to inform your selection process.
The primary limitation of this compound and other terminal azide (B81097) probes lies in the requisite copper catalyst for the CuAAC reaction. While highly efficient, copper(I) can exhibit cytotoxicity, limiting its application in live-cell and in vivo studies.[1][2] This has spurred the development of catalyst-free "click chemistry" reactions. The main alternatives fall into two major categories: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, commonly known as Tetrazine Ligation.
Performance Comparison of Bioorthogonal Biotinylation Chemistries
The selection of a bioorthogonal reaction is often a trade-off between kinetics, stability, potential for side reactions, and the steric bulk of the labeling reagents. The following table summarizes key quantitative and qualitative performance metrics for the most common biotinylation chemistries.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation (IEDDA) |
| Biotin Probe Example | This compound | Biotin-DBCO, Biotin-BCN | Biotin-Tetrazine |
| Reaction Partner | Terminal Alkyne | Azide | trans-Cyclooctene (B1233481) (TCO), Norbornene |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~1 - 100 | ~0.1 - 1.0 | Up to 30,000[3] |
| Biocompatibility | Moderate (Copper toxicity is a concern)[4] | High (No catalyst required) | Very High (Extremely fast kinetics at low concentrations)[5] |
| Reaction Speed | Fast | Moderate to Fast | Exceptionally Fast[5] |
| Background Labeling | Low | Can occur with thiols on proteins[6] | Very Low |
| Probe Size | Small (Azide) | Bulky (Cyclooctyne) | Bulky (Tetrazine and TCO) |
| Key Advantage | Small, minimally-perturbing azide tag | Catalyst-free, good for live-cell imaging | Unprecedented kinetics, ideal for in vivo applications[5] |
| Key Disadvantage | Copper cytotoxicity[4] | Slower than CuAAC and IEDDA, potential for off-target reactions[1] | Bulky probes can sometimes affect biomolecule function |
Chemical Principles and Reaction Mechanisms
To visualize the fundamental differences between these bioorthogonal strategies, the following diagrams illustrate the core chemical transformations.
Experimental Protocols
Detailed and reproducible methodologies are critical for the successful application of these labeling techniques. Below are representative protocols for the key alternative chemistries.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines the labeling of an azide-modified protein with a DBCO-containing biotin probe.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
DBCO-Biotin (e.g., DBCO-PEG4-Biotin) stock solution (10 mM in DMSO)
-
PBS, pH 7.4
Procedure:
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in PBS.
-
Add the DBCO-Biotin stock solution to the protein solution to achieve a final 10-20 fold molar excess of the DBCO reagent.[7]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7]
-
Remove excess, unreacted DBCO-Biotin using a desalting column or dialysis.
-
The biotinylated protein is now ready for downstream applications such as western blotting or affinity purification.
Protocol 2: Tetrazine Ligation for Live Cell Surface Labeling
This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to express a trans-cyclooctene (TCO) handle.
Materials:
-
Live cells with TCO-modified surface proteins
-
Biotin-Tetrazine (e.g., Biotin-PEG4-Tetrazine)
-
Cell culture medium or PBS
-
Fluorescently-labeled streptavidin for detection
Procedure:
-
Wash the TCO-expressing cells three times with cold PBS.
-
Prepare a solution of Biotin-Tetrazine in cell culture medium at a concentration of 10-100 µM.
-
Incubate the cells with the Biotin-Tetrazine solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess Biotin-Tetrazine.
-
To visualize the labeled proteins, incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-AF488) in PBS for 20-30 minutes at room temperature.
-
Wash the cells three times with PBS and proceed with fluorescence microscopy imaging.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative bioorthogonal labeling experiment.
Concluding Remarks
The field of bioorthogonal chemistry is in continuous evolution, providing an expanding toolbox for the precise chemical modification of biomolecules in complex biological systems. While this compound remains a valuable reagent for CuAAC-mediated biotinylation, particularly in cell-free systems, the advent of SPAAC and Tetrazine Ligation has opened new frontiers for live-cell and in vivo research. The exceptional kinetics of tetrazine ligation make it particularly suitable for applications where low concentrations of reactants are required or when rapid labeling is essential.[5] SPAAC offers a robust catalyst-free alternative, albeit with slower kinetics than tetrazine ligation.[1] The choice of the optimal biotinylation strategy will ultimately depend on the specific experimental context, balancing the need for speed, biocompatibility, and the potential for steric hindrance from the labeling reagents. This guide provides the foundational data and protocols to make an informed decision for your research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]
Assessing the Specificity of 5-(Biotinamido)pentylazide Labeling in Complex Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bioorthogonal reaction between azides and alkynes, commonly known as "click chemistry," has become a cornerstone for identifying and characterizing proteins in complex biological mixtures. At the heart of many of these workflows is the use of biotin-azide probes, such as 5-(Biotinamido)pentylazide, which allow for the enrichment of alkyne-modified proteins for subsequent analysis. However, the specificity of this labeling is paramount to avoid false positives and ensure the reliability of downstream applications like mass spectrometry. This guide provides a comparative analysis of biotin-azide labeling specificity, experimental protocols to assess this, and visual workflows to aid in experimental design.
Comparative Analysis of Biotin-Azide Probes
The choice of a biotin-azide probe can significantly impact the specificity of protein labeling. While this compound is a widely used reagent, various alternatives with different linker structures and cleavable moieties are available. The ideal probe should exhibit high reactivity with its target alkyne while minimizing non-specific binding to other cellular components.
Below is a summary of findings from comparative studies on the selectivity of different biotin (B1667282) probes. It is important to note that direct quantitative comparisons across all available probes in a single study are limited, and specificity can be context-dependent.
| Probe Type | Key Features | Relative Specificity | Considerations |
| This compound | Standard non-cleavable biotin-azide with a pentyl linker. | Baseline | Can exhibit non-specific binding, particularly to thiol-containing proteins. The strong biotin-streptavidin interaction makes elution harsh, potentially leading to the co-elution of non-specifically bound proteins. |
| PEGylated Biotin-Azide Probes | Incorporates a polyethylene (B3416737) glycol (PEG) linker. | Generally Improved | The hydrophilic PEG linker can reduce non-specific hydrophobic interactions, leading to cleaner pulldowns compared to standard alkyl linkers. |
| Cleavable Biotin Probes (e.g., DADPS-based) | Contains a linker that can be cleaved under specific conditions (e.g., acid). | High | Allows for the mild release of labeled proteins, reducing the background from non-specifically bound proteins that remain attached to the streptavidin resin. Studies have shown that some cleavable linkers, like the dialkoxydiphenylsilane (DADPS) motif, exhibit high labeling selectivity.[1][2] |
| Disulfide-containing Biotin Probes | A type of cleavable probe with a disulfide bond in the linker. | Variable | Can be prone to non-specific labeling of cysteine-containing proteins through disulfide exchange. This off-target labeling can be mitigated by a reduction and alkylation step prior to the click reaction.[1][2] |
Experimental Workflows and Signaling Pathways
To visually represent the processes involved in assessing labeling specificity, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
To rigorously assess the specificity of this compound labeling, a series of control experiments are essential. The following protocols provide a framework for these assessments.
Protocol 1: General Labeling of Alkyne-Modified Proteins in Lysate
This protocol describes the basic steps for labeling metabolically incorporated alkyne-containing amino acids with a biotin-azide probe.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL)
-
This compound (or other biotin-azide probe)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate or THPTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess free biotin)
Procedure:
-
To 50 µL of cell lysate, add the biotin-azide probe to a final concentration of 20-100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Add the reducing agent to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Following the click reaction, add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at room temperature to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., 0.1% SDS in PBS, followed by 1% SDS in PBS) is recommended.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer containing 2-5 mM free biotin for 10 minutes.
-
Analyze the eluate by SDS-PAGE and Western blot using a streptavidin-HRP conjugate or by mass spectrometry.
Protocol 2: Competition Assay to Assess Specificity
This protocol helps to distinguish between specific labeling of alkyne-modified proteins and non-specific binding of the biotin-azide probe.
Procedure:
-
Set up two parallel reactions as described in Protocol 1.
-
In the competition reaction, add a 100-fold molar excess of a non-biotinylated alkyne-containing small molecule (e.g., a free alkyne-amino acid) to the lysate before adding the biotin-azide probe.
-
Proceed with the click reaction, enrichment, and analysis as described in Protocol 1.
-
A significant reduction in the signal from biotinylated proteins in the competition sample compared to the standard reaction indicates specific, alkyne-dependent labeling.
Protocol 3: Negative Control for Non-Specific Binding
This crucial control assesses the level of background binding of the biotin-azide probe to proteins in a lysate that has not been metabolically labeled with an alkyne-containing amino acid.
Procedure:
-
Prepare a cell lysate from cells that have not been cultured with an alkyne-containing amino acid.
-
Perform the click reaction and streptavidin enrichment on this lysate as described in Protocol 1.
-
Analyze the eluate. The presence of biotinylated proteins in this control indicates non-specific labeling.
Protocol 4: Quantitative Mass Spectrometry for Unbiased Specificity Assessment
For a comprehensive and unbiased assessment of labeling specificity, quantitative proteomics methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) are highly recommended.
General Workflow:
-
SILAC: Culture two populations of cells, one in "light" medium and one in "heavy" medium containing stable isotope-labeled amino acids. Metabolically label only the "heavy" cell population with an alkyne-containing amino acid.
-
Combine the "light" and "heavy" lysates in a 1:1 ratio based on total protein concentration.
-
Perform the click reaction with this compound and enrich for biotinylated proteins as described in Protocol 1.
-
Analyze the enriched proteins by LC-MS/MS.
-
Data Analysis: Specifically labeled proteins should exhibit a high heavy/light ratio, while non-specifically bound proteins that are present in both lysates should have a heavy/light ratio close to 1.
TMT: A similar principle applies, where peptides from different samples (e.g., experimental vs. negative control) are labeled with different isobaric TMT reagents, allowing for their relative quantification in a single mass spectrometry run.
Conclusion
Assessing the specificity of this compound labeling is critical for the accuracy of proteomic studies that rely on bioorthogonal chemistry. While this compound is a functional probe, researchers should be aware of its potential for non-specific binding. The use of alternative probes, such as those with PEG linkers or cleavable moieties, can significantly improve labeling specificity. Rigorous experimental design, including the use of appropriate negative controls and competition assays, is essential. For the most definitive and unbiased assessment of specificity, quantitative mass spectrometry approaches are the gold standard. By carefully selecting probes and implementing robust validation strategies, researchers can confidently identify and characterize their proteins of interest in complex lysates.
References
A Researcher's Guide to Biotinylation Efficiency: Comparing Azide Probes for Optimal Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for affinity purification, detection, and interaction studies. The advent of bioorthogonal click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized this process, with azide-functionalized biotin probes offering high specificity and efficiency.
This guide provides a quantitative comparison of different azide (B81097) probes for biotinylation, supported by experimental data and detailed protocols. We will delve into the performance of various probes, helping you select the optimal tool for your research needs.
Comparing the Performance of Azide-Biotin Probes
The choice of an azide-biotin probe can significantly impact the efficiency and selectivity of labeling. Key considerations include the linker between the azide and biotin, the presence of cleavable moieties, and the overall chemical structure. Below is a summary of different types of azide probes and their reported performance characteristics.
| Probe Type | Key Features | Reported Labeling Selectivity/Efficiency | Cleavage Conditions (if applicable) | Reference |
| Standard Biotin-Azide | Simple structure with a linker (e.g., PEG) separating biotin and the azide group. | Widely used with good reactivity in click chemistry. Efficiency can vary based on experimental conditions. | N/A | [1][2][3] |
| Cleavable Biotin-Azide (Disulfide) | Contains a disulfide bond as a cleavable linker. | Good selectivity, but can be prone to disulfide exchange with cysteine residues in the target protein. | 50 mM Na2S2O4 or 2% HOCH2CH2SH | [4][5][6][7] |
| Cleavable Biotin-Azide (DADPS) | Features an acid-sensitive dialkoxydiphenylsilane (DADPS) linker. | Reported to be highly selective with efficient cleavage under mild acidic conditions. | 10% Formic Acid (HCO2H) for 0.5 hours | [4][5][6][7] |
| Cleavable Biotin-Azide (Photocleavable) | Incorporates a photocleavable linker. | Allows for release of labeled molecules using UV light. | Irradiation at 365 nm | [5][7] |
| Cleavable Biotin-Azide (Diazo) | Contains a diazobenzene linker that is cleavable. | Effective for proteomic studies. | 50 mM Na2S2O4 | [5] |
Visualizing the Biotinylation Workflow
The following diagram illustrates the general workflow for biotinylating a target molecule with an azide probe via click chemistry, followed by enrichment and analysis.
Experimental Protocols
Accurate quantification of biotinylation efficiency is crucial for reproducible results. Below are detailed methodologies for performing biotinylation via click chemistry and subsequently quantifying the level of biotin incorporation.
Protocol 1: Biotinylation of an Alkynylated Protein using CuAAC
This protocol describes a general procedure for labeling a protein containing an alkyne-functionalized amino acid with an azide-biotin probe.
Materials:
-
Alkynylated protein (e.g., containing L-homopropargylglycine) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Azide-biotin probe (e.g., Biotin-PEG-Azide).
-
Copper(II) sulfate (B86663) (CuSO4) solution.
-
Reducing agent solution (e.g., sodium ascorbate).
-
Copper chelator (e.g., Tris(2-carboxyethyl)phosphine, TCEP, or bathocuproinedisulfonic acid, BCSA).
Procedure:
-
Prepare the reaction mixture by adding the alkynylated protein to the buffer.
-
Add the azide-biotin probe to the reaction mixture. A molar excess of the probe to the protein is generally recommended (e.g., 10- to 50-fold molar excess).
-
Add the copper(II) sulfate solution.
-
Initiate the click reaction by adding the reducing agent.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding a copper chelator.
-
Remove excess, unreacted probe and reagents by a suitable method such as dialysis, size-exclusion chromatography, or protein precipitation.
Protocol 2: Quantification of Biotinylation Efficiency using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for quantifying biotin.
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein sample.
-
Biotin standards of known concentration.
-
Spectrophotometer.
Procedure:
-
Prepare a standard curve using the biotin standards.
-
Add the biotinylated protein sample to the HABA/Avidin solution.
-
Biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
Measure the absorbance of the sample at 500 nm.
-
Calculate the amount of biotin in the sample by comparing its absorbance to the standard curve. The molar ratio of biotin to protein can then be determined.[8][9]
Protocol 3: Analysis of Biotinylation by Western Blot
Western blotting provides a qualitative or semi-quantitative assessment of biotinylation.
Procedure:
-
Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-conjugated enzyme (e.g., streptavidin-HRP) or a fluorescently labeled streptavidin.
-
Wash the membrane to remove unbound streptavidin conjugate.
-
Detect the signal using an appropriate substrate for the enzyme or by imaging the fluorescence. The intensity of the signal corresponds to the amount of biotinylated protein.[4][10]
Signaling Pathways and Logical Relationships
The core of the biotin-azide labeling strategy relies on the highly specific and efficient bioorthogonal click chemistry reaction.
Conclusion
The selection of an appropriate azide-biotin probe is a critical step in ensuring the success of biotinylation experiments. While standard biotin-azide probes are effective for many applications, cleavable probes, particularly those with DADPS linkers, offer advantages in proteomic studies where mild and efficient release of captured proteins is required.[4][5][6][7] By carefully considering the experimental goals and employing robust quantification methods, researchers can achieve reliable and reproducible biotinylation results, paving the way for deeper insights into complex biological systems.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotin Quantitation Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mesoscale.com [mesoscale.com]
- 10. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
TurboID vs. BioID: A Comparative Analysis for Proximity Labeling
For researchers, scientists, and drug development professionals navigating the landscape of protein-protein interaction discovery, proximity labeling has emerged as a powerful tool. Among the leading methods are BioID and its successor, TurboID. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to inform your selection of the most suitable technique for your research needs.
Proximity-dependent biotinylation identification (BioID) and the more recently engineered TurboID are indispensable methods for mapping protein interactomes in living cells. Both techniques utilize a promiscuous biotin (B1667282) ligase fused to a protein of interest to covalently tag nearby proteins with biotin. These biotinylated proteins can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's microenvironment. While both methods share this fundamental principle, key differences in their enzymatic kinetics and performance have significant implications for experimental design and outcome.
Quantitative Performance Comparison
The selection of a proximity labeling technique often hinges on specific experimental requirements such as the desired temporal resolution and the nature of the protein interactions being investigated. Below is a summary of the key quantitative differences between TurboID and BioID.
| Feature | TurboID | BioID | References |
| Labeling Time | 10 - 30 minutes | 18 - 24 hours | [1][2][3] |
| Labeling Radius | ~10-20 nm, potentially larger with longer incubation | ~10 nm | [4][5][6] |
| Temporal Resolution | High; suitable for dynamic or transient interactions | Low; captures a time-averaged interactome | [1][2] |
| Signal Intensity | High; ~15-23-fold greater signal at later time points compared to BioID | Lower | [7] |
| Background Labeling | Can be higher due to activity with endogenous biotin | Generally lower | [8][9][10] |
| Optimal Temperature | Broader range, effective at lower temperatures | Optimal at 37°C | [11] |
| In Vivo Applicability | Demonstrated in flies, worms, and plants | More challenging due to long labeling times | [7][12] |
Mechanism of Action: A Tale of Two Ligases
Both TurboID and BioID are derived from the E. coli biotin ligase BirA. However, TurboID is the result of directed evolution, leading to a significantly more active enzyme.[1][4] This enhanced catalytic efficiency is the primary driver of the major performance differences between the two.
BioID utilizes a mutated BirA (R118G), which is promiscuous and releases reactive biotin-5'-AMP to the surrounding environment, where it covalently attaches to lysine (B10760008) residues of nearby proteins.[13] This process is relatively slow, requiring long incubation times with supplemental biotin to achieve sufficient labeling for detection.[14]
TurboID , an engineered variant of BirA, possesses mutations that dramatically increase its catalytic efficiency.[4] This allows for rapid biotinylation of proximal proteins, often within minutes, even with endogenous levels of biotin.[9][11] This speed makes TurboID ideal for capturing transient interactions and for use in organisms where long labeling times are not feasible.[7]
Experimental Workflows
The general experimental workflows for TurboID and BioID are similar, involving the generation of a fusion construct, its expression in the system of interest, biotin labeling, cell lysis, affinity purification of biotinylated proteins, and identification by mass spectrometry. The key distinctions lie in the duration of the biotin incubation step.
Experimental Protocols
Below are generalized protocols for proximity labeling experiments in mammalian cells using TurboID and BioID. Specific details may need to be optimized for the protein of interest and the experimental system.
Key Experimental Protocol: Proximity Labeling in Mammalian Cells
1. Generation of Fusion Constructs:
-
The cDNA of the protein of interest ("bait") is cloned in-frame with either TurboID or BioID in a suitable mammalian expression vector. A linker sequence (e.g., Gly-Gly-Gly-Gly-Ser) is often included between the bait and the ligase to ensure proper folding and function of both moieties.
2. Cell Culture and Transfection:
-
HEK293T cells are a common choice due to their high transfection efficiency.[7]
-
Cells are seeded and grown to 70-80% confluency before transfection with the bait-ligase fusion construct using a standard transfection reagent.
-
Control transfections should be performed in parallel, typically with a construct expressing the ligase alone (e.g., cytosolic TurboID or BioID) to identify non-specific background proteins.[5]
3. Biotin Labeling:
-
For TurboID: 24 hours post-transfection, the culture medium is supplemented with 50 µM biotin for 10 minutes.[7] The labeling reaction is quenched by placing the cells on ice and washing with ice-cold PBS.
-
For BioID: 24 hours post-transfection, the culture medium is supplemented with 50 µM biotin and incubated for 18-24 hours.[7][15]
4. Cell Lysis and Protein Extraction:
-
Cells are harvested and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to solubilize proteins and prevent degradation.
-
Sonication or mechanical disruption may be necessary to ensure complete lysis and shear DNA.[15]
5. Streptavidin Affinity Purification:
-
The cell lysate is incubated with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
The beads are then washed extensively with stringent buffers to remove non-specifically bound proteins.
6. On-Bead Digestion and Mass Spectrometry:
-
The captured proteins are digested into peptides directly on the beads, typically using trypsin.
-
The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[7]
7. Data Analysis:
-
The identified proteins are filtered against the control samples to distinguish specific proximal proteins from non-specific background binders.
-
Bioinformatic analysis is then used to identify enriched pathways and protein networks.
Case Study: Investigating the BIN2 Signaling Network with TurboID
A notable application of TurboID has been in deciphering the signaling network of the BRASSINOSTEROID-INSENSITIVE2 (BIN2) kinase in Arabidopsis thaliana.[12][16] BIN2 is a key regulator in multiple plant signaling pathways. Due to the transient nature of kinase-substrate interactions, traditional methods like co-immunoprecipitation often fail to capture the full spectrum of interactors. The rapid labeling kinetics of TurboID make it an ideal tool for this purpose.
In this study, a BIN2-TurboID fusion protein was expressed in Arabidopsis, and proximal proteins were identified by mass spectrometry. This approach successfully identified over 400 BIN2-proximal proteins, a significant portion of which were confirmed to be BIN2 substrates.[16] This work expanded the known BIN2 signaling network, revealing its involvement in transcription, RNA processing, and other key cellular processes.
Conclusion: Choosing the Right Tool for the Job
Both TurboID and BioID are powerful techniques for mapping protein-protein interactions. The choice between them should be guided by the specific biological question at hand.
BioID remains a valuable tool for obtaining a comprehensive, time-averaged view of a protein's interactome, particularly for stable complexes. Its lower background can be an advantage in certain contexts.
TurboID offers a significant advantage in its rapid labeling kinetics, making it the superior choice for studying dynamic cellular processes, transient protein interactions, and for applications in living organisms where long labeling times are impractical.[7][17] However, researchers should be mindful of the potential for higher background labeling and optimize their experimental conditions accordingly.
Ultimately, a thorough understanding of the strengths and limitations of each method, as presented in this guide, will enable researchers to design more effective experiments and generate high-quality, reproducible data in their quest to unravel the complexities of cellular protein networks.
References
- 1. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 2. Proximity labeling in mammalian cells with TurboID and split-TurboID | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TurboID Labeling and Analysis of Proteins in the Primary Cilium [bio-protocol.org]
- 7. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparing BioID, BioID2, TurboID, and miniTurbo [creative-proteomics.com]
- 11. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mapping the signaling network of BIN2 kinase using TurboID-mediated biotin labeling and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient proximity labeling in living cells and organisms with TurboID. | Broad Institute [broadinstitute.org]
Safety Operating Guide
Proper Disposal of 5-(Biotinamido)pentylazide: A Step-by-Step Guide for Laboratory Personnel
Ensuring the safe disposal of reactive chemical compounds is paramount in a laboratory setting. This guide provides detailed procedures for the proper disposal of 5-(Biotinamido)pentylazide, a reagent commonly used in bioconjugation and click chemistry. Due to the presence of an azide (B81097) functional group, specific protocols must be followed to mitigate the risk of explosion and toxic exposure.
Organic azides, such as this compound, are energetic compounds that can be sensitive to heat, light, friction, and pressure.[1] A primary hazard associated with azides is their ability to react with heavy metals, such as lead and copper often found in plumbing, to form highly explosive and shock-sensitive metal azides.[2][3] Additionally, mixing azides with acidic waste can generate hydrazoic acid (HN₃), a substance that is both highly toxic and explosive.[1][2] Therefore, azide-containing solutions must never be disposed of down the drain.[3]
To ensure safety, organic azides should be chemically deactivated (quenched) to a more stable derivative, such as an amine, before disposal.[1] This guide outlines two effective methods for quenching this compound waste in a research setting.
Pre-Disposal Safety Assessment
Before beginning any disposal procedure, it is crucial to assess the stability of the organic azide. Two general guidelines can be used:
-
Carbon to Nitrogen (C/N) Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms in an organic azide.[1] For this compound (C₁₅H₂₆N₆O₂S), the C/N ratio is 15/6, which is greater than 1, suggesting a relatively stable compound.
-
Rule of Six: There should be at least six carbon atoms for every energetic functional group (e.g., azide).[1] In this case, with one azide group and 15 carbons, the molecule adheres to this rule, indicating it is not prone to spontaneous explosive decomposition under normal handling conditions.[1]
Despite its relative stability, all waste containing this compound must be treated as hazardous and disposed of according to the following procedures.
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Maximum Azide Concentration for Quenching | ≤ 5% in aqueous solution | Higher concentrations can lead to uncontrolled reactions.[4] |
| Sodium Nitrite (B80452) to Azide Ratio (Nitrous Acid Quench) | ~1.5 g of sodium nitrite per 1 g of azide (~40% excess) | Ensures complete destruction of the azide.[2] |
| Triphenylphosphine (B44618) to Azide Ratio (Staudinger Quench) | 1.1 equivalents relative to the azide | Ensures the reaction goes to completion.[5] |
| pH for Final Aqueous Waste | Neutral (pH 6-9) | Prevents the formation of hydrazoic acid and ensures compliance with hazardous waste disposal regulations.[4] |
Experimental Protocols for Disposal
The following are two recommended methods for quenching residual this compound in waste solutions. All procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
Method 1: Quenching with Nitrous Acid
This method is suitable for aqueous waste streams containing the azide.
Materials:
-
Aqueous azide waste solution (concentration ≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Litmus (B1172312) paper or pH meter
-
Three-necked flask equipped with a stirrer and a dropping funnel
Procedure:
-
Place the aqueous solution of the azide waste into the three-necked flask and begin stirring.[2]
-
While stirring, add the 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide in the waste.[2]
-
Crucially, after the sodium nitrite addition , slowly and carefully add the 20% sulfuric acid solution dropwise from the dropping funnel until the reaction mixture is acidic to litmus paper.[2] Never add the acid before the sodium nitrite , as this will lead to the formation of highly toxic and explosive hydrazoic acid.[2]
-
Once the reaction is complete (cessation of gas evolution), neutralize the solution with a dilute sodium hydroxide (B78521) (NaOH) solution to a pH between 6 and 9.[4]
-
Collect the neutralized waste in a designated hazardous waste container, clearly labeled as "Quenched Azide Waste" and listing all chemical constituents.[1]
Method 2: Quenching via Staudinger Reaction
This method is effective for organic solutions containing the azide and converts the azide to a stable iminophosphorane, which can then be hydrolyzed to the corresponding amine.[5]
Materials:
-
Organic solution containing residual this compound
-
Triphenylphosphine (PPh₃)
-
Appropriate solvent (e.g., Tetrahydrofuran (THF), diethyl ether)
-
Ice bath
Procedure:
-
Cool the solution containing the residual organic azide in an ice bath.[5]
-
In a separate flask, dissolve triphenylphosphine (1.1 equivalents relative to the azide) in a suitable solvent.[5]
-
Slowly add the triphenylphosphine solution to the cooled azide solution with stirring. You should observe effervescence as nitrogen gas is released.[5]
-
Continue stirring until the gas evolution ceases.[5]
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[5]
-
The resulting solution containing the stable iminophosphorane can be collected as organic hazardous waste. Label the container clearly, indicating the contents.[5]
Mandatory Visualizations
Caption: Disposal workflow for this compound waste.
Summary of Key Safety Precautions
-
Always handle azide compounds in a well-ventilated fume hood.
-
Never dispose of azide-containing waste down the drain.[3]
-
Avoid contact of azides with heavy metals and acids.[1]
-
Do not use metal spatulas or tools when handling azides.[1]
-
Segregate azide waste from other chemical waste streams.[1]
-
Clearly label all waste containers with their full chemical contents.[1]
By adhering to these procedures, researchers can safely manage and dispose of waste containing this compound, ensuring a secure laboratory environment for all personnel. For any uncertainties, consult your institution's Environmental Health & Safety (EHS) department.
References
Personal protective equipment for handling 5-(Biotinamido)pentylazide
This guide provides critical safety and logistical information for the handling and disposal of 5-(Biotinamido)pentylazide. It is intended for researchers, scientists, and professionals in drug development who may be utilizing this reagent in their laboratory work. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper experimental conduct.
Hazard Identification and Safety Precautions
This compound is an organic azide (B81097) compound. Organic azides are energetic molecules that require careful handling due to their potential for rapid decomposition. The known hazard classifications for this compound include:
-
H241: Heating may cause a fire or explosion.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The pictograms associated with this chemical are the Flame and Exclamation Mark , indicating its flammable and irritant properties.[1]
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, vapor, mist, or gas.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Take precautionary measures against static discharge.[2]
-
Wear appropriate personal protective equipment (PPE).[2]
-
Wash hands thoroughly after handling.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for the safe handling of this compound. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles must be tightly fitting and compliant with EN 166 or NIOSH standards.[2] A full-face shield should be worn over the goggles, especially when handling the solid form or during reactions.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and changed frequently, especially after direct contact.[2][5] |
| Body Protection | Flame-resistant lab coat & Chemical-resistant apron | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-approved respirator | If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] |
Experimental Protocol: Biotinylation of an Alkyne-Modified Protein via Click Chemistry
This protocol outlines a general procedure for using this compound to biotinylate a protein that has been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
DMSO (dimethyl sulfoxide)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. The final concentration of the azide should be in molar excess (e.g., 10-fold) to the protein.
-
Add TCEP to the reaction mixture to a final concentration of 1 mM to prevent oxidation of the catalyst.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted biotin-azide and catalyst using a desalting column or dialysis.
-
-
Verification:
-
Confirm biotinylation using techniques such as a Western blot with streptavidin-HRP or mass spectrometry.
-
Caption: Experimental workflow for protein biotinylation.
Personal Protective Equipment Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Logic for selecting appropriate PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure safety and environmental compliance.
Waste Segregation and Labeling:
-
All waste contaminated with this compound, including unused product, reaction mixtures, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a designated hazardous waste container.
-
The waste container must be clearly labeled as "Hazardous Waste - Contains Organic Azide" and list the chemical contents.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials such as acids and heavy metals.[4]
Deactivation of Azide Waste:
-
For residual azide in reaction mixtures, a quenching procedure is recommended before disposal. This should be performed in a fume hood.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as a solution of sodium nitrite, while stirring. The addition should be done dropwise to control the reaction rate and gas evolution.
-
Alternatively, triphenylphosphine (B44618) can be used to convert the azide to a phosphazide, which is then hydrolyzed.[4]
-
After the reaction is complete, the quenched mixture can be added to the hazardous waste container.
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of azide-containing waste down the drain.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
